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  • Product: 4-(Hydroxymethyl)piperidin-4-ol hydrochloride
  • CAS: 240401-25-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

This technical guide provides a detailed overview of a proposed synthetic route for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a proposed synthetic route for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The pathway commences with the readily available starting material, 1-benzyl-4-piperidone, and proceeds through a three-step sequence involving a Reformatsky reaction, reduction, and debenzylation, followed by salt formation.

Proposed Synthetic Pathway

The synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride can be envisioned in four main stages, starting from the N-protected piperidone derivative, 1-benzyl-4-piperidone:

  • Reformatsky Reaction: Introduction of a carboxymethyl group at the 4-position of 1-benzyl-4-piperidone using a Reformatsky reaction with ethyl bromoacetate to yield 1-benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine. The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from aldehydes or ketones.[1][2][3]

  • Reduction: The ester functionality of the intermediate is then reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), affording the key intermediate, 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

  • N-Debenzylation: The N-benzyl protecting group is removed via catalytic transfer hydrogenation to yield the free piperidine, 4-(hydroxymethyl)piperidin-4-ol. This method is favored for its mild reaction conditions.[4][5]

  • Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and handling properties.

G start 1-Benzyl-4-piperidone step1 1-Benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine start->step1 1. Ethyl bromoacetate, Zn 2. H+ workup (Reformatsky Reaction) step2 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol step1->step2 LiAlH4, THF step3 4-(Hydroxymethyl)piperidin-4-ol step2->step3 Pd/C, Ammonium Formate Methanol (N-Debenzylation) end 4-(Hydroxymethyl)piperidin-4-ol hydrochloride step3->end HCl

Proposed synthesis pathway for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthesis.

Step 1: Synthesis of 1-Benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine (Reformatsky Reaction)

This procedure is based on established protocols for the Reformatsky reaction.[6][7]

Materials:

  • 1-Benzyl-4-piperidone

  • Ethyl bromoacetate

  • Zinc dust (<10 µm, activated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.5 equivalents).

  • Anhydrous THF is added to the flask.

  • A solution of 1-benzyl-4-piperidone (1 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is heated to reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.

  • The reaction mixture is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine

Materials:

  • 1-Benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 1-benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension.

  • After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

Step 3: N-Debenzylation of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

This procedure is adapted from standard catalytic transfer hydrogenation protocols for N-debenzylation.[5]

Materials:

  • 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol

Procedure:

  • To a solution of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol (1 equivalent) in methanol, 10% Pd/C (10-20% by weight of the substrate) is added.

  • Ammonium formate (4-5 equivalents) is added to the suspension.

  • The mixture is heated to reflux and stirred for 1-3 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to give the crude 4-(hydroxymethyl)piperidin-4-ol.

Step 4: Formation of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol

  • Anhydrous diethyl ether or isopropanol

  • A solution of HCl in diethyl ether (e.g., 2 M) or concentrated HCl

Procedure:

  • The crude 4-(hydroxymethyl)piperidin-4-ol is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • The solution is cooled in an ice bath.

  • A solution of HCl in diethyl ether is added dropwise with stirring until the mixture becomes acidic. Alternatively, a stoichiometric amount of concentrated HCl can be added.

  • The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(hydroxymethyl)piperidin-4-ol hydrochloride as a solid.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis pathway. Yields are estimated based on analogous reactions found in the literature.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (%)
11-Benzyl-4-piperidone1-Benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine277.3770-85
21-Benzyl-4-(ethoxycarbonylmethyl)-4-hydroxypiperidine1-Benzyl-4-(hydroxymethyl)piperidin-4-ol235.3285-95
31-Benzyl-4-(hydroxymethyl)piperidin-4-ol4-(Hydroxymethyl)piperidin-4-ol145.1990-99
44-(Hydroxymethyl)piperidin-4-ol4-(Hydroxymethyl)piperidin-4-ol hydrochloride181.65>95

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a single step in the synthesis, encompassing reaction, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Charge Flask with Reactants and Solvent B Stir and Heat/ Cool as Required A->B C Monitor Reaction (e.g., TLC) B->C D Quench Reaction C->D Reaction Complete E Extraction D->E F Drying and Concentration E->F G Column Chromatography/ Recrystallization F->G H Characterization (NMR, MS, etc.) G->H

Generalized experimental workflow for a synthetic step.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug development. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and drug development. As a bifunctional molecule featuring two hydroxyl groups, it presents unique opportunities for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the available information on the physicochemical properties of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride. Due to the limited direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a well-rounded profile. A detailed, plausible synthetic route and the corresponding experimental protocols are also presented.

Introduction

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and bioactive molecules due to their favorable pharmacokinetic properties. The introduction of functional groups onto the piperidine ring allows for the fine-tuning of these properties and for the exploration of new chemical space. 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a unique example, possessing a tertiary alcohol and a primary alcohol, which can serve as handles for further chemical modifications. This guide aims to consolidate the known information and provide a predictive analysis of its physicochemical characteristics to aid researchers in its synthesis, handling, and application.

Chemical Structure and Properties

The chemical structure of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is characterized by a piperidine ring substituted at the 4-position with both a hydroxyl group and a hydroxymethyl group. The nitrogen atom of the piperidine ring is protonated to form the hydrochloride salt.

Chemical Identifiers:

  • IUPAC Name: 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Free Base CAS Number: 89584-31-6

  • Molecular Formula (Hydrochloride): C₆H₁₄ClNO₂

  • Molecular Weight (Hydrochloride): 167.63 g/mol

Physicochemical Data

Direct experimental data for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is scarce in the public domain. Therefore, a comparative summary with structurally related piperidine derivatives is provided below to infer its likely properties.

Property4-(Hydroxymethyl)piperidin-4-ol hydrochloride (Predicted)4-Hydroxypiperidine4-(4-Chlorophenyl)piperidin-4-ol
Molecular Formula C₆H₁₄ClNO₂C₅H₁₁NOC₁₁H₁₄ClNO
Molecular Weight 167.63 g/mol 101.15 g/mol 211.69 g/mol
Appearance Likely a white to off-white crystalline solidHygroscopic solidWhite to creamy-white crystalline powder
Melting Point Expected to be a crystalline solid with a distinct melting point.86-90 °C139-141 °C
Boiling Point Not available; likely to decompose at high temperatures.108-114 °C/10 mmHg344.5 °C at 760 mmHg
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Soluble in water340 mg/L in water (20 °C)
pKa The piperidinium ion is expected to have a pKa in the range of 9-11.Not availableNot available
LogP (Octanol-Water) Expected to be low due to the presence of two hydroxyl groups and its salt form.-0.31.6 (Predicted)

Experimental Protocols

The following sections detail a plausible synthetic route for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, based on established organic chemistry principles and procedures for analogous compounds.

Hypothetical Synthesis Workflow

The synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride can be envisioned in a three-step process starting from a commercially available N-protected 4-piperidone. A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.

G start N-Boc-4-piperidone step1 Grignard Reaction with (Methoxymethoxy)methylmagnesium chloride start->step1 intermediate 1-Boc-4-((methoxymethoxy)methyl) -piperidin-4-ol step1->intermediate step2 Deprotection of MOM group (Acidic conditions) intermediate->step2 intermediate2 1-Boc-4-(hydroxymethyl)piperidin-4-ol step2->intermediate2 step3 Deprotection of Boc group (HCl in Dioxane) intermediate2->step3 product 4-(Hydroxymethyl)piperidin-4-ol hydrochloride step3->product G cluster_structure Molecular Structure cluster_properties Physicochemical Properties Piperidine Piperidine Ring pKa Basic Nitrogen (pKa ~9-11) Piperidine->pKa Provides basicity Hydroxyl Two -OH Groups Solubility High Water Solubility Hydroxyl->Solubility H-bonding LogP Low LogP Hydroxyl->LogP Increases hydrophilicity HCl_Salt Hydrochloride Salt HCl_Salt->Solubility Ionic nature enhances MeltingPoint Crystalline Solid (High Melting Point) HCl_Salt->MeltingPoint Ionic lattice

Foundational

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (CAS 240401-25-6) is a heterocyclic organic compound that has garnered significant interest in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)piperidin-4-ol hydrochloride (CAS 240401-25-6) is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry, particularly as a structural component in the design of novel therapeutics. Its rigid piperidine core and bifunctional nature, featuring both a primary alcohol and a tertiary alcohol, make it a valuable building block in the synthesis of complex molecules. Notably, this compound is increasingly recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the characterization of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, including its physicochemical properties, a putative synthesis protocol, and its application in the rapidly evolving field of targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
CAS Number 240401-25-6N/A
Molecular Formula C₆H₁₄ClNO₂N/A
Molecular Weight 167.63 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Purity Typically ≥97%N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
Storage Room temperature, in a dry and well-ventilated placeN/A

Synthesis Protocol (Putative)

Step 1: Introduction of the Hydroxymethyl Group

The synthesis would likely begin with the addition of a one-carbon unit to the ketone of 1-Boc-4-piperidone. A common method to achieve this is through a reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form a cyanohydrin, followed by reduction of the nitrile to a primary amine and subsequent hydrolysis to the hydroxymethyl group. A more direct approach could involve a Corey-Chaykovsky reaction using dimethylsulfoxonium methylide. For the purpose of this putative protocol, we will outline a Grignard-type reaction with a protected one-carbon unit.

Experimental Protocol:

  • Protection of Formaldehyde: Prepare a suitable protected one-carbon Grignard reagent, for example, from (methoxymethyl)magnesium chloride.

  • Grignard Reaction: To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add the prepared Grignard reagent (1.1 equivalents) dropwise.

  • Reaction Monitoring and Quenching: Allow the reaction to stir at -78 °C for 2-3 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Extraction: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The resulting methoxymethyl ether can be deprotected under acidic conditions (e.g., using hydrochloric acid in an organic solvent) to yield 1-Boc-4-(hydroxymethyl)piperidin-4-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Piperidine Nitrogen and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol:

  • Boc Deprotection: Dissolve the purified 1-Boc-4-(hydroxymethyl)piperidin-4-ol (1 equivalent) in a suitable organic solvent such as dioxane or methanol.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) (excess) and stir the mixture at room temperature for 1-2 hours.

  • Isolation of the Product: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities, and dried under vacuum to yield 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride are not publicly available, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons and the hydroxymethyl protons. The protons on the carbons adjacent to the nitrogen will likely appear as multiplets in the range of 2.8-3.5 ppm. The protons on the other piperidine ring carbons would be expected to resonate further upfield, between 1.5 and 2.0 ppm. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a multiplet around 3.5-3.8 ppm. The hydroxyl protons will be visible as broad singlets, and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the four distinct carbon atoms of the piperidine ring and the hydroxymethyl group. The carbons adjacent to the nitrogen atom would be expected in the 40-50 ppm range. The carbon bearing the two hydroxyl groups (C4) would be significantly downfield, likely in the 70-80 ppm range. The hydroxymethyl carbon would be expected around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride would be characterized by the following absorption bands:

Wavenumber (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretching (alcohols)
3200-2800 (broad)N-H stretching (secondary ammonium salt)
2950-2850C-H stretching (alkane)
1600-1500N-H bending (secondary ammonium salt)
1150-1050C-O stretching (alcohols)

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ (for the free base) at an m/z of 148.11. Fragmentation patterns would likely involve the loss of water and the hydroxymethyl group.

Role in Targeted Protein Degradation

The primary application of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in modern drug discovery is as a rigid linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the POI and the E3 ligase, which is critical for the formation of a productive ternary complex.[2] This ternary complex formation is the prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The rigid piperidine scaffold of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride can offer advantages over more flexible linkers (e.g., polyethylene glycol chains) by reducing the entropic penalty associated with the formation of the ternary complex, potentially leading to more potent and selective protein degraders.[2] The two hydroxyl groups also provide convenient handles for chemical modification and attachment to the POI and E3 ligase ligands.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation, where a molecule like 4-(Hydroxymethyl)piperidin-4-ol hydrochloride would be a component of the "Linker".

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ub Ubiquitin Ub->POI E1, E2, E3 Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

The experimental workflow for developing a PROTAC often involves the synthesis of a library of candidate molecules with varying linkers. The efficacy of these PROTACs is then evaluated in cell-based assays.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation POI_Ligand POI Ligand PROTAC_Molecule PROTAC Molecule POI_Ligand->PROTAC_Molecule Linker Linker (e.g., 4-(Hydroxymethyl)piperidin-4-ol deriv.) Linker->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Molecule Cell_Culture Treat Cells with PROTAC PROTAC_Molecule->Cell_Culture introduce Western_Blot Western Blot for POI Levels Cell_Culture->Western_Blot lyse & analyze DC50_Determination Determine DC50 (Degradation Potency) Western_Blot->DC50_Determination quantify Optimization Linker Optimization DC50_Determination->Optimization Iterative Optimization

Caption: A simplified experimental workflow for PROTAC development and evaluation.

Conclusion

4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a valuable and versatile building block in synthetic and medicinal chemistry. Its rigid, bifunctional structure makes it an attractive component for the construction of complex molecules, most notably as a linker in the design of PROTACs. While detailed experimental characterization data is not widely published, its properties and reactivity can be reliably predicted based on fundamental chemical principles. As the field of targeted protein degradation continues to expand, the demand for novel and effective linkers is expected to grow, positioning 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a key reagent for the development of next-generation therapeutics.

References

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-(Hydroxymethyl)piperidin-4-ol hydrochl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of stereochemistry and conformational analysis of piperidine derivatives, supported by data from closely related analogs. It also outlines the key experimental and computational methodologies required for its full structural elucidation.

Molecular Structure and Identification

The molecular structure of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride comprises a piperidine ring substituted at the 4-position with both a hydroxyl group and a hydroxymethyl group. The piperidine nitrogen is protonated, forming a hydrochloride salt.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name 4-(Hydroxymethyl)piperidin-4-ol hydrochloride
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
CAS Number Not assigned
Canonical SMILES C1C(N+CC1)(CO)O.[Cl-]

Conformational Analysis

The conformational landscape of the piperidine ring in 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is primarily dominated by the chair conformation, which minimizes torsional and steric strain. The presence of the hydrochloride salt and the substituents at the C4 position significantly influences the equilibrium between different chair conformers.

The two primary chair conformations involve the interconversion of axial and equatorial positions of the substituents. In the hydrochloride salt, the protonated nitrogen introduces electrostatic interactions that can affect the conformational preference. For 4-substituted piperidinium salts with polar substituents, there is a noted stabilization of the axial conformer.[1]

For 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, two main chair conformations are possible:

  • Conformer A: Hydroxymethyl group in the equatorial position and the hydroxyl group in the axial position.

  • Conformer B: Hydroxymethyl group in the axial position and the hydroxyl group in the equatorial position.

The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular hydrogen bonding possibilities. The bulky hydroxymethyl group would generally favor the equatorial position to minimize 1,3-diaxial interactions. However, intramolecular hydrogen bonding between the axial hydroxyl group and the hydroxymethyl group, or with the piperidine nitrogen, could stabilize conformer A. Conversely, an equatorial hydroxyl group in conformer B might be more favorably solvated.

Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, would be instrumental in determining the relative energies of these conformers.

Experimental Protocols for Structural Elucidation

A definitive determination of the three-dimensional structure and conformational preferences of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride requires a combination of experimental techniques.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the solid-state structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering unambiguous evidence of the preferred conformation in the crystalline state.

Experimental Workflow:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent, often through slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents for piperidine derivatives include ethanol, methanol, and ethyl acetate.[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.

The following diagram illustrates the general workflow for X-ray crystallography.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing Solution Structure Solution DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure logical_flow cluster_initial Initial Characterization cluster_structure Structural Elucidation cluster_conformation Conformational Analysis MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (Connectivity, Solution Conformation) MS->NMR EA Elemental Analysis (Molecular Formula) EA->NMR Xray X-ray Crystallography (Solid-State Structure) NMR->Xray CompChem Computational Chemistry (Conformer Energies) NMR->CompChem Xray->CompChem Thermo Thermodynamic Data CompChem->Thermo

References

Exploratory

Spectroscopic and Experimental Data Unvailable for 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

An extensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for the compound 4-(Hydroxymethyl)piperidin-4-ol hydrochloride has yielded no publicly av...

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for the compound 4-(Hydroxymethyl)piperidin-4-ol hydrochloride has yielded no publicly available information. Similarly, detailed experimental protocols for the synthesis and characterization of this specific molecule could not be located in the current scientific literature and chemical databases.

The search for "4-(Hydroxymethyl)piperidin-4-ol hydrochloride" and its potential synonyms did not provide any direct experimental data. While information on related compounds such as 4-hydroxymethyl-piperidine hydrochloride and various derivatives of piperidin-4-ol was found, these molecules are structurally distinct from the requested compound. The presence of both a hydroxymethyl and a hydroxyl group at the same carbon position (C4) in the piperidine ring makes 4-(Hydroxymethyl)piperidin-4-ol hydrochloride a geminal diol, a structural motif that may influence its stability and reactivity, and for which specific characterization data is essential.

Due to the absence of the necessary experimental data, it is not possible to generate the requested in-depth technical guide, including data tables and experimental protocols. Furthermore, without foundational data, the creation of logical diagrams for experimental workflows or signaling pathways is not feasible.

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of related compounds, a similar in-depth technical guide could be prepared for a more readily characterized molecule, such as 4-Hydroxypiperidine or 4-(4-Chlorophenyl)-4-hydroxypiperidine , for which spectroscopic data is available in the public domain. Should this alternative be of interest, please indicate your preference.

Foundational

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (CAS Number: 89584-31-6), a heterocyclic co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (CAS Number: 89584-31-6), a heterocyclic compound of interest in medicinal chemistry. This document details the available information regarding its physicochemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutic agents. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its utility is highlighted through its incorporation into patented bioactive molecules. This guide aims to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

Introduction

4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by the presence of both a hydroxyl and a hydroxymethyl group at the C4 position. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional molecular design. The functional groups of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride offer multiple points for chemical modification, making it a valuable building block in the synthesis of more complex molecules. Although a seminal publication detailing its initial discovery is not readily apparent, its appearance in the patent literature as a key intermediate for the synthesis of soluble guanylate cyclase (sGC) stimulators and potential hepatitis B antiviral agents underscores its significance in modern drug discovery programs.

Physicochemical Properties

A summary of the known physicochemical properties of 4-(Hydroxymethyl)piperidin-4-ol and its hydrochloride salt is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available information.

PropertyValueReference
IUPAC Name 4-(Hydroxymethyl)piperidin-4-ol hydrochlorideN/A
CAS Number 89584-31-6N/A
Molecular Formula C₆H₁₄ClNO₂N/A
Molecular Weight 167.63 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A
pKa (predicted) 14.06 ± 0.20 (for the free base)
Hydrogen Bond Donor Count 3 (for the free base)
Hydrogen Bond Acceptor Count 3 (for the free base)
Rotatable Bond Count 1 (for the free base)

Synthesis and Experimental Protocols

The synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride typically proceeds through a two-step sequence involving the synthesis of an N-protected precursor, followed by deprotection and salt formation. The most common N-protecting group utilized for this purpose is the tert-butoxycarbonyl (Boc) group.

Synthesis of tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc protected intermediate)

The synthesis of the key intermediate, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 389889-80-9), is a crucial step. While a specific, detailed protocol for this exact transformation is not widely published, a general and illustrative synthetic pathway can be inferred from standard organic chemistry principles and related literature. The synthesis would likely start from a commercially available N-Boc-4-piperidone.

Illustrative Experimental Protocol (General Method):

  • Reaction Setup: A solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C).

  • Addition of Reagent: A solution of a suitable hydroxymethyl anion equivalent, such as the Grignard reagent derived from a protected hydroxymethyl halide (e.g., (methoxymethoxy)methylmagnesium chloride) or a lithiated species, is added dropwise to the cooled solution of N-Boc-4-piperidone.

  • Reaction and Quenching: The reaction mixture is stirred at low temperature for a specified period to allow for the nucleophilic addition to the ketone to complete. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate.

Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is a standard procedure in organic synthesis.

Experimental Protocol:

  • Deprotection: The purified tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in a suitable organic solvent such as 1,4-dioxane or methanol.

  • Acidification: A solution of hydrochloric acid in the same solvent (or as a concentrated aqueous solution) is added to the mixture.

  • Reaction: The reaction is stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: The resulting hydrochloride salt often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a solid.

Below is a DOT script representation of the general synthetic workflow.

G cluster_0 Synthesis of N-Boc Protected Intermediate cluster_1 Deprotection and Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Nucleophilic Addition Nucleophilic Addition N-Boc-4-piperidone->Nucleophilic Addition Hydroxymethyl anion equivalent Hydroxymethyl anion equivalent Hydroxymethyl anion equivalent->Nucleophilic Addition tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate Nucleophilic Addition->tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate Work-up & Purification Deprotection Deprotection tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate->Deprotection HCl HCl HCl->Deprotection 4-(Hydroxymethyl)piperidin-4-ol hydrochloride 4-(Hydroxymethyl)piperidin-4-ol hydrochloride Deprotection->4-(Hydroxymethyl)piperidin-4-ol hydrochloride Isolation

Caption: General synthetic workflow for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological or pharmacological activity of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride itself. Its primary significance lies in its role as a key building block for the synthesis of more complex and biologically active molecules.

Patents have disclosed the use of this compound as an intermediate in the synthesis of novel therapeutics. For instance, it has been cited in the development of soluble guanylate cyclase (sGC) stimulators, which are a class of drugs investigated for the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. Additionally, its use as a precursor for potential Hepatitis B virus (HBV) antiviral agents has been mentioned in the patent literature.

The logical relationship of its application as a synthetic intermediate is depicted in the following diagram:

G Start 4-(Hydroxymethyl)piperidin-4-ol hydrochloride Intermediate Key Synthetic Intermediate Start->Intermediate sGC Soluble Guanylate Cyclase (sGC) Stimulators Intermediate->sGC Used in synthesis of HBV Hepatitis B Virus (HBV) Antiviral Agents Intermediate->HBV Used in synthesis of

Caption: Role as a key synthetic intermediate in drug discovery.

Conclusion

4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a valuable and versatile building block in medicinal chemistry. While its own biological profile is not well-characterized, its utility as a key intermediate in the synthesis of promising therapeutic agents for cardiovascular diseases and viral infections is evident from the patent literature. This technical guide provides a consolidated resource of the available information on this compound, intended to aid researchers in its synthesis and application in the development of novel pharmaceuticals. Further research into the synthesis and biological evaluation of derivatives of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride may lead to the discovery of new and effective therapeutic agents.

Exploratory

The Multifaceted Biological Activities of Novel Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and abilit...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive framework for the design of novel therapeutic agents. In recent years, there has been a surge in the development of new piperidine derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective potential of these novel compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Novel Piperidine Derivatives

Novel piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] The mechanisms of action are diverse, often involving the induction of apoptosis and the modulation of critical signaling pathways.[3][5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several novel piperidine derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast)1.00[6]
Vindoline-piperazine conjugate (25)HOP-92 (Non-small cell lung)1.35[6]
Thiazolidinedione derivative (3i)LOX IMVI (Melanoma)25.4 ± 1.43[7]
Thiazolidinedione derivative (3a)LOX IMVI (Melanoma)26.7 ± 1.50[7]
Thiazolidinedione derivative (3j)A498 (Renal)33.9 ± 1.91[7]
Piperidine derivative (16)786-0 (Renal)< 0.25[4]
Piperidine derivative (22)U251 (Glioblastoma)58.2[4]
PiperineMDA-MB-231 (Breast)~70[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel piperidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel piperidine derivatives for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: PI3K/Akt Pathway in Piperidine-Induced Apoptosis

Several piperidine derivatives exert their anticancer effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[3][5]

PI3K_Akt_Pathway Piperidine Novel Piperidine Derivative Akt Akt Piperidine->Akt Inhibits RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces

PI3K/Akt signaling pathway in cancer and the inhibitory role of piperidine derivatives.

Antimicrobial Activity of Novel Piperidine Derivatives

The emergence of multidrug-resistant pathogens has necessitated the discovery of new antimicrobial agents. Novel piperidine derivatives have shown promising activity against a variety of bacteria and fungi.[1][9]

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of selected novel piperidine derivatives is presented in Table 2. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Piperidin-4-one derivative (1a)S. aureus12[1]
Piperidin-4-one derivative (1a)E. coli8[1]
Piperidin-4-one derivative (1a)B. subtilis10[1]
Piperidine derivative (6)B. subtilis750[9]
Piperidine derivative (6)E. coli1500[9]
Piperidine derivative (6)S. aureus1500[9]
Piperrolidino derivative (5)S. aureus32[10]
Piperrolidino derivative (5)C. albicans32[10]
Piperrolidino derivative (7)S. aureus64[10]
Piperrolidino derivative (7)C. albicans64[10]
Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm in diameter)

  • Novel piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (solvent)

  • Petri dishes

Procedure:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism onto the agar surface.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the piperidine derivative solution. Place the discs on the surface of the inoculated agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow for Antimicrobial Drug Discovery

The general workflow for the discovery and evaluation of novel antimicrobial piperidine derivatives is depicted below.

Antimicrobial_Workflow Synthesis Synthesis & Characterization of Novel Piperidine Derivatives PrimaryScreening Primary Screening (e.g., Disc Diffusion Assay) Synthesis->PrimaryScreening MIC Determination of MIC & MBC (Broth Dilution Method) PrimaryScreening->MIC Mechanism Mechanism of Action Studies (e.g., Cell Wall/Protein Synthesis Inhibition) MIC->Mechanism InVivo In Vivo Efficacy Studies (Animal Models of Infection) Mechanism->InVivo Toxicity Toxicity & Safety Assessment InVivo->Toxicity Lead Lead Compound Optimization Toxicity->Lead

A generalized workflow for the discovery and development of antimicrobial agents.

Neuroprotective Activity of Novel Piperidine Derivatives

Neurodegenerative diseases and acute brain injuries pose significant challenges to public health. Novel piperidine derivatives have emerged as promising candidates for neuroprotection, with demonstrated efficacy in various in vitro and in vivo models.[11][12]

Quantitative Neuroprotective Activity Data

The neuroprotective effects of piperidine derivatives are often evaluated by their ability to rescue neurons from excitotoxic insults or other forms of cellular stress.

Compound/DerivativeModelEndpointResultReference
Compound A10L-Glutamic acid-induced injury in SH-SY5Y cellsCell SurvivalBetter than Fenazinel[13]
Compound A10MCAO rat modelCerebral InfarctionSignificant reduction[11]
PiperineKainic acid-induced excitotoxicity in ratsNeuronal DamageAttenuated[14]
Cinnamamide-piperidine derivative (9d)Glutamate-induced injury in SH-SY5Y cellsCell ViabilityPotent neuroprotection[15]
Experimental Protocol: Glutamate-Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model to study neurotoxicity and neuroprotection.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • L-Glutamic acid

  • Novel piperidine derivatives

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuronal phenotype using agents like retinoic acid, if required.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the novel piperidine derivatives for a specified period (e.g., 1-2 hours).

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of L-glutamic acid (e.g., 20-50 mM) for 24 hours.

  • Cell Viability Assessment: After the glutamate insult, assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the piperidine derivatives relative to the glutamate-treated control.

Signaling Pathway: NGF/TrkA/Akt/GSK3β in Neuroprotection

Piperine, a naturally occurring piperidine derivative, has been shown to exert neuroprotective effects by modulating the Nerve Growth Factor (NGF)/Tropomyosin receptor kinase A (TrkA) signaling pathway.[14][16]

Neuroprotection_Pathway Piperine Piperine NGF NGF Piperine->NGF Upregulates TrkA TrkA Receptor NGF->TrkA Binds to PI3K PI3K TrkA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits NeuronalSurvival Neuronal Survival & Growth GSK3b->NeuronalSurvival Promotes (when inhibited) Synthesis_Workflow Aldehyde Aldehyde VMR Vinylogous Mannich Reaction Aldehyde->VMR Amine Chiral Amine Amine->VMR DienolEther 1,3-bis-trimethylsilyl enol ether DienolEther->VMR Dihydropyridinone Chiral Dihydropyridinone VMR->Dihydropyridinone Reduction Reduction Dihydropyridinone->Reduction Piperidine Multi-substituted Chiral Piperidine Reduction->Piperidine

References

Foundational

The Versatile Scaffold: A Deep Dive into 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride for Drug Discovery

For Immediate Release In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological applicability is paramount. Among these, 4-(Hyd...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological applicability is paramount. Among these, 4-(Hydroxymethyl)piperidin-4-ol hydrochloride emerges as a particularly promising and versatile small molecule. Its unique structural features, including a tertiary alcohol, a primary alcohol, and a secondary amine, provide a trifecta of functional handles for chemical elaboration. This allows for the creation of diverse libraries of compounds with the potential to interact with a wide range of biological targets. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, key reactions, and therapeutic potential of this valuable building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design. The key properties of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride are summarized below, providing a foundation for its manipulation and derivatization.

PropertyValueReference
CAS Number 240401-25-6
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Appearance White to off-white solid
Purity Typically >97%

Synthesis of the Core Scaffold

The synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a multi-step process that begins with the readily available 1-Boc-4-piperidone. The key transformation involves the introduction of a hydroxymethyl group at the C4 position, followed by deprotection of the nitrogen atom and salt formation.

A crucial intermediate in this synthesis is tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate. Its preparation from 1-Boc-4-piperidone is a pivotal step, often achieved through a base-catalyzed reaction with formaldehyde or paraformaldehyde.

Experimental Protocol: Synthesis of tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate

Materials:

  • 1-Boc-4-piperidone

  • Paraformaldehyde

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., methanol, ethanol)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of 1-Boc-4-piperidone in a suitable alcohol solvent, add paraformaldehyde and a catalytic amount of a base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

Materials:

  • tert-Butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate

  • Hydrochloric acid (e.g., as a solution in dioxane or as HCl gas)

  • Anhydrous solvent (e.g., dioxane, diethyl ether)

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate in an anhydrous solvent.

  • Treat the solution with an excess of hydrochloric acid. This can be achieved by bubbling HCl gas through the solution or by adding a saturated solution of HCl in a solvent like dioxane.

  • Stir the mixture at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a solid.

The following diagram illustrates the general synthetic workflow:

G cluster_0 Synthesis of the Core Scaffold 1_Boc_4_piperidone 1-Boc-4-piperidone Reaction_with_Formaldehyde Reaction with Formaldehyde/Paraformaldehyde 1_Boc_4_piperidone->Reaction_with_Formaldehyde Boc_protected_diol tert-butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate Reaction_with_Formaldehyde->Boc_protected_diol Deprotection Boc Deprotection (HCl) Boc_protected_diol->Deprotection Final_Product 4-(Hydroxymethyl)piperidin-4-ol hydrochloride Deprotection->Final_Product G cluster_1 Diversification of the Scaffold Scaffold 4-(Hydroxymethyl)piperidin-4-ol N_Func N-Functionalization (Alkylation, Acylation, etc.) Scaffold->N_Func O_Func_Primary O-Functionalization (Primary Alcohol) Scaffold->O_Func_Primary Spirocyclization Spirocyclization (Tertiary Alcohol) Scaffold->Spirocyclization Diverse_Library Diverse Chemical Library N_Func->Diverse_Library O_Func_Primary->Diverse_Library Spirocyclization->Diverse_Library G cluster_2 Drug Discovery Workflow Scaffold_Selection Scaffold Selection: 4-(Hydroxymethyl)piperidin-4-ol hydrochloride Library_Synthesis Library Synthesis (Parallel Chemistry) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Exploratory

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance in drug design. This technical guide provides a comprehensive overview of the pivotal role of piperidine scaffolds, detailing their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on oncology.

Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to its unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

  • Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][2]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balance can be fine-tuned through substitution to optimize a drug's solubility and its ability to cross biological membranes, including the blood-brain barrier.[2][3]

  • Metabolic Stability: The piperidine scaffold is relatively stable to metabolic degradation. However, functionalization at positions neighboring the nitrogen atom can influence its metabolic fate.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Therapeutic Applications of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use in a wide array of therapeutic areas.[4] They are integral components of drugs targeting the central nervous system (CNS), as well as acting as anticancer, antimicrobial, and analgesic agents.[2]

This guide will focus on the significant role of piperidine scaffolds in the development of anticancer agents, exploring their impact on key signaling pathways and cellular processes.

Piperidine Scaffolds in Oncology

Piperidine-containing compounds have emerged as potent anticancer agents by targeting various molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways frequently dysregulated in cancer.

Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival and is hyper-activated in over 50% of human tumors.[5][6] Several piperidine-containing molecules have been developed as potent inhibitors of this pathway.

Quantitative Data: Piperidine-Based Akt Inhibitors

Compound/SeriesTargetCell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1OVCAR-8 (Ovarian)Furan-pyrazole moiety0.1 - 15.8[7]
Furan-pyrazole piperidine derivativesAkt1HCT116 (Colon)Furan-pyrazole moiety0.1 - 15.8[7]
Compound 10h Pan-AKTPC-3 (Prostate)3-halogenic pyrazolopyrimidine ring3.7[5]
AZD5363AKT---

Signaling Pathway: PI3K/Akt Inhibition

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Targets Downstream Targets mTORC1->Downstream Targets Cell Proliferation, Survival Cell Proliferation, Survival Downstream Targets->Cell Proliferation, Survival Piperidine Inhibitor Piperidine Inhibitor Piperidine Inhibitor->Akt Tubulin_Polymerization_Assay start Start prep Prepare Tubulin Solution (Tubulin, GTP, Buffer) start->prep plate Aliquot into 96-well plate prep->plate add_compounds Add Test Compounds (Piperidine Derivatives) & Controls plate->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Monitor Absorbance (340 nm) or Fluorescence over time incubate->measure analyze Data Analysis: Plot Polymerization Curves, Calculate IC50 measure->analyze end End analyze->end STAT3_Pathway Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer dimerization Nucleus Nucleus STAT3 Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Gene Transcription->Cell Proliferation, Angiogenesis Piperine Piperine Piperine->STAT3 inhibits phosphorylation

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals Introduction to 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in PROTACs Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]

The piperidine scaffold, a six-membered saturated heterocycle, is frequently incorporated into PROTAC linkers to impart conformational rigidity.[3][4] This rigidity can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex, ultimately enhancing the efficiency of ubiquitination and subsequent degradation of the target protein.[3] 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a piperidine-based building block that can be utilized in the synthesis of these rigid linkers. Its bifunctional nature, possessing both a hydroxyl group and a piperidine nitrogen, provides versatile handles for chemical modification and incorporation into the PROTAC structure. The use of such rigid linkers can lead to improved metabolic stability and potency of the final PROTAC molecule.

Signaling Pathways

PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degrades

General mechanism of PROTAC-mediated protein degradation.
Downstream Effects of BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and a well-established target for cancer therapy.[5] BRD4 plays a crucial role in regulating the transcription of oncogenes, most notably c-MYC.[5] The degradation of BRD4 by a PROTAC leads to the disruption of these transcriptional programs, resulting in cell cycle arrest and apoptosis in cancer cells.

BRD4_Degradation_Pathway BRD4_PROTAC BRD4-Targeting PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Induces Proteasomal_Degradation Proteasomal Degradation BRD4->Proteasomal_Degradation Super_Enhancer Super-Enhancer (e.g., MYC locus) BRD4->Super_Enhancer Binds to & Activates Proteasomal_Degradation->Super_Enhancer Eviction from Chromatin cMYC_Transcription c-MYC Transcription Proteasomal_Degradation->cMYC_Transcription Suppressed Super_Enhancer->cMYC_Transcription Drives Cell_Proliferation Cell Proliferation cMYC_Transcription->Cell_Proliferation Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Downstream signaling effects of BRD4 protein degradation.

Quantitative Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data for well-characterized BRD4-targeting PROTACs, illustrating the potency that can be achieved. While these specific examples may not utilize 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, they provide a benchmark for the expected performance of potent BRD4 degraders.

PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
dBET6BRD4HepG223.32Not Specified[1]
QCA570BRD4Bladder Cancer Cells~1>90[6]
ARV-771BRD2/3/4Prostate Cancer Cells<1>90[3]
MZ1BRD4HCT116100>90[7]

Experimental Protocols

General Synthesis of a Piperidine-Based PROTAC

The synthesis of a PROTAC is a multi-step process that involves the synthesis of the linker and its subsequent conjugation to the warhead (POI binder) and the E3 ligase ligand. The following is a generalized protocol for the synthesis of a PROTAC incorporating a piperidine-based linker derived from a molecule like 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Disclaimer: This is a representative protocol based on established organic chemistry principles and may require optimization for specific substrates.

Step 1: Synthesis of the Piperidine-Based Linker

A plausible synthetic route for a linker derived from 4-(Hydroxymethyl)piperidin-4-ol would involve protecting the piperidine nitrogen (e.g., with a Boc group), followed by modification of the hydroxyl groups to introduce reactive handles for conjugation. This could involve, for example, conversion of one hydroxyl to a leaving group for alkylation and the other to a protected amine or carboxylic acid for subsequent amide bond formation.

Step 2: Conjugation of the Linker to the Warhead (e.g., BRD4 inhibitor)

This is typically achieved through an amide bond formation.

  • Activation of the Warhead: Dissolve the warhead containing a carboxylic acid (e.g., a JQ1 derivative) (1.0 eq) in an anhydrous solvent such as DMF. Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated warhead solution, add a solution of the synthesized piperidine-based linker (with a free amine) (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by flash column chromatography or preparative HPLC.

Step 3: Conjugation to the E3 Ligase Ligand (e.g., a VHL or CRBN ligand)

  • Deprotection (if necessary): If the other end of the linker is protected, remove the protecting group. For example, a Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Activation of the E3 Ligase Ligand: In a separate flask, activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide) using HATU and DIPEA as described in Step 2.

  • Final Coupling: Add the deprotected warhead-linker intermediate to the activated E3 ligase ligand solution.

  • Final Purification: Purify the final PROTAC product using preparative HPLC.

Step 4: Characterization

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7][8][9]

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Linker_Synth Linker Synthesis Warhead_Coupling Couple to Warhead Linker_Synth->Warhead_Coupling E3_Coupling Couple to E3 Ligand Warhead_Coupling->E3_Coupling Purification HPLC Purification E3_Coupling->Purification Characterization NMR & MS Analysis Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Quantify Degradation (DC50, Dmax) Western_Blot->Data_Analysis

References

Application

Application Notes and Protocols for 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride in Protein Degrader Building Blocks

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential utility of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a novel building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a novel building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While direct literature on the application of this specific molecule is emerging, its structural features suggest significant potential for creating rigid and versatile linkers in targeted protein degradation. This document outlines the rationale for its use, proposes synthetic strategies, and provides detailed protocols for the synthesis and evaluation of PROTACs incorporating this scaffold.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker component of a PROTAC is crucial, as it dictates the spatial orientation of the POI and the E3 ligase, influencing the stability and productivity of the ternary complex (POI-PROTAC-E3 ligase).[5] The length, rigidity, and chemical composition of the linker significantly impact the potency and selectivity of the degrader.[6] Piperidine and piperazine moieties are often incorporated into linkers to enhance rigidity and metabolic stability.[5][6]

Application Notes for 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

2.1. Rationale for Use as a PROTAC Linker Building Block

4-(Hydroxymethyl)piperidin-4-ol hydrochloride offers a unique 4,4-disubstituted piperidine scaffold that can serve as a rigid and versatile core for PROTAC linkers. The key advantages of this building block include:

  • Structural Rigidity: The piperidine ring introduces conformational constraint into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[7] This can lead to improved degradation efficiency.

  • Defined Exit Vectors: The hydroxyl and hydroxymethyl groups at the 4-position provide two distinct and chemically addressable points for linker elongation. This allows for precise control over the spatial orientation of the POI and E3 ligase ligands.

  • Improved Physicochemical Properties: The introduction of polar hydroxyl groups may enhance the solubility of the resulting PROTAC, a common challenge for these large molecules.

  • Versatile Synthetic Handles: The primary and tertiary hydroxyl groups can be selectively functionalized using a variety of chemical transformations, allowing for the modular and efficient synthesis of diverse PROTAC libraries.

2.2. Proposed Synthetic Strategy for PROTAC Incorporation

A general strategy for incorporating 4-(Hydroxymethyl)piperidin-4-ol into a PROTAC involves a multi-step synthesis. The piperidine nitrogen would first be protected (e.g., with a Boc group). Subsequently, the primary and tertiary hydroxyl groups can be selectively functionalized to attach the linker components, followed by coupling to the POI and E3 ligase ligands.

2.3. Potential Impact on PROTAC Performance

The use of a rigid scaffold like 4-(Hydroxymethyl)piperidin-4-ol is hypothesized to positively influence PROTAC performance by:

  • Enhancing Ternary Complex Stability: A more rigid linker can reduce the entropic penalty of forming the ternary complex, leading to higher stability and more efficient ubiquitination.

  • Improving Cellular Permeability: While the addition of polar groups can increase solubility, careful overall molecular design is needed to maintain a balance with membrane permeability.

  • Modulating Selectivity: The defined geometry imposed by the piperidine core may lead to preferential degradation of specific target proteins over others.

Experimental Protocols

3.1. General Protocol for PROTAC Synthesis using 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

This protocol describes a representative synthesis of a PROTAC where 4-(Hydroxymethyl)piperidin-4-ol serves as a central linker element.

Step 1: Protection of the Piperidine Nitrogen

  • Dissolve 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in a suitable solvent (e.g., dioxane/water).

  • Add a base (e.g., sodium bicarbonate) to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature overnight.

  • Extract the Boc-protected product with an organic solvent and purify by column chromatography.

Step 2: Selective Functionalization of the Hydroxyl Groups

  • To selectively functionalize the primary hydroxyl group, a protecting group strategy for the tertiary hydroxyl may be employed, or reactions that are selective for primary alcohols (e.g., tosylation under controlled conditions) can be used.

  • For example, to introduce a linker element with a terminal azide for click chemistry, the primary alcohol can be converted to a tosylate followed by substitution with sodium azide.

Step 3: Linker Elongation and Coupling to E3 Ligase Ligand

  • The remaining free hydroxyl group can be etherified or esterified with a linker fragment containing a suitable functional group for coupling to the E3 ligase ligand (e.g., a carboxylic acid for amide bond formation).

  • Couple the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) to the linker using standard coupling reagents like HATU or EDC/HOBt.[8]

Step 4: Deprotection and Coupling to POI Ligand

  • Deprotect the piperidine nitrogen by treating with an acid (e.g., trifluoroacetic acid).

  • Couple the POI ligand, which has a suitable functional group (e.g., a carboxylic acid), to the free piperidine nitrogen via amide bond formation.

  • Alternatively, if a click chemistry handle was introduced in Step 2, the POI ligand with a complementary alkyne or azide can be attached via a Cu(I)-catalyzed cycloaddition reaction.

Step 5: Purification and Characterization

  • Purify the final PROTAC compound using preparative HPLC.

  • Characterize the structure and purity by LC-MS and NMR spectroscopy.

3.2. Protocol for Western Blot Analysis of Protein Degradation

This protocol is for determining the degradation efficiency (DC50 and Dmax) of the synthesized PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody against the POI overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the POI band intensity to the loading control.
  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.
  • Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

Data Presentation

The following table provides a hypothetical example of how to present quantitative data for a series of PROTACs incorporating the 4-(Hydroxymethyl)piperidin-4-ol linker.

Compound IDLinker Structure (Illustrative)DC50 (nM)Dmax (%)
PROTAC-A(POI Ligand)-Piperidine-C2-O-(E3 Ligand)5095
PROTAC-B(POI Ligand)-Piperidine-C4-O-(E3 Ligand)2598
PROTAC-C(POI Ligand)-Piperidine-C2-O-PEG2-(E3 Ligand)7590

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride step1 Step 1: Boc Protection of Piperidine Nitrogen start->step1 step2 Step 2: Selective Functionalization of Hydroxyl Groups step1->step2 step3 Step 3: Linker Elongation and Coupling to E3 Ligase Ligand step2->step3 step4 Step 4: Deprotection and Coupling to POI Ligand step3->step4 end Final PROTAC step4->end

Caption: Proposed workflow for PROTAC synthesis.

Biological_Evaluation_Workflow start Synthesized PROTAC step1 Cell Culture and Treatment with PROTAC Dilutions start->step1 step2 Cell Lysis and Protein Quantification step1->step2 step3 SDS-PAGE and Western Blotting step2->step3 step4 Densitometry and Data Analysis step3->step4 end Determine DC50 and Dmax step4->end

Caption: Workflow for biological evaluation of PROTACs.

References

Method

Synthetic Utility of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthetic utilization of 4-(hydroxymethyl)piperidin-4-ol hydrochloride,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utilization of 4-(hydroxymethyl)piperidin-4-ol hydrochloride, a versatile bifunctional precursor for the synthesis of diverse piperidine-based scaffolds. The presence of a secondary amine, a primary hydroxyl group, and a tertiary hydroxyl group offers multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery.

Introduction

4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a piperidine derivative featuring two hydroxyl functionalities at the C4 position. The secondary amine provides a nucleophilic center for N-alkylation and N-acylation reactions, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. The diol structure at C4 opens possibilities for intramolecular cyclization reactions to form spirocyclic ethers, such as spiro-oxetanes, which are of growing interest in drug design as they can impart favorable properties like improved solubility and metabolic stability.

This document outlines key synthetic transformations starting from 4-(hydroxymethyl)piperidin-4-ol, providing detailed protocols for N-alkylation, N-acylation, and the synthesis of a spiro-oxetane derivative.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This protocol describes the N-benzylation of 4-(hydroxymethyl)piperidin-4-ol as a representative example. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced in situ.

Experimental Protocol: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-(hydroxymethyl)piperidin-4-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Stir the mixture for 15 minutes.

  • Add benzaldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

Quantitative Data
ParameterValue
Starting Material 4-(Hydroxymethyl)piperidin-4-ol hydrochloride
Reagent Benzaldehyde
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane
Reaction Time 12-16 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

N-Alkylation Workflow

N_Alkylation cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Start 4-(Hydroxymethyl)piperidin-4-ol HCl Base Triethylamine in DCM Start->Base Neutralization Aldehyde Benzaldehyde Base->Aldehyde Iminium Formation Reducer Sodium Triacetoxyborohydride Aldehyde->Reducer Reduction Quench Sat. NaHCO3 Reducer->Quench Product_Crude Crude Product Extract DCM Extraction Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol Purify->Final_Product

Caption: Workflow for the N-alkylation of 4-(hydroxymethyl)piperidin-4-ol.

N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides. This protocol details the reaction of 4-(hydroxymethyl)piperidin-4-ol with an acid chloride in the presence of a base.

Experimental Protocol: Synthesis of 1-Benzoyl-4-(hydroxymethyl)piperidin-4-ol

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-(hydroxymethyl)piperidin-4-ol hydrochloride (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., ethyl acetate in hexanes) to yield the desired product.

Quantitative Data
ParameterValue
Starting Material 4-(Hydroxymethyl)piperidin-4-ol hydrochloride
Acylating Agent Benzoyl chloride
Base Triethylamine
Solvent Dichloromethane
Reaction Time 4-6 hours
Typical Yield 90-98%
Purity (by LC-MS) >99%

N-Acylation Synthetic Route

N_Acylation Precursor 4-(Hydroxymethyl)piperidin-4-ol (from HCl salt + TEA) Product 1-Benzoyl-4-(hydroxymethyl)piperidin-4-ol Precursor->Product DCM, TEA, 0°C to rt Reagent Benzoyl Chloride Reagent->Product Spiro_Oxetane Start 4-(Hydroxymethyl)piperidin-4-ol Intermediate Monotosylated Intermediate Start->Intermediate TsCl, TEA, DCM (Selective Tosylation of Primary -OH) Product 2-Oxa-6-azaspiro[3.5]nonan-6-ol Intermediate->Product NaH, THF (Intramolecular Williamson Ether Synthesis)

Application

Application Notes and Protocols for N-Functionalization of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the N-functionalization of 4-(hydroxymethyl)piperidin-4-ol hydrochloride, a versatile building block...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 4-(hydroxymethyl)piperidin-4-ol hydrochloride, a versatile building block in medicinal chemistry. The following sections describe common and effective methods for N-alkylation, N-acylation, and reductive amination, enabling the synthesis of a diverse range of substituted piperidine derivatives.

Introduction

4-(Hydroxymethyl)piperidin-4-ol is a valuable scaffold in drug discovery, offering multiple points for diversification. The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting molecules. As the starting material is provided as a hydrochloride salt, in-situ neutralization is a critical first step in most N-functionalization reactions to liberate the nucleophilic free amine. The protocols provided herein are designed to be robust and adaptable for the synthesis of libraries of N-functionalized 4-(hydroxymethyl)piperidin-4-ol derivatives.

Data Presentation

The following table summarizes typical quantitative data for the N-functionalization of 4-(hydroxymethyl)piperidin-4-ol hydrochloride using the protocols detailed below. Please note that yields and purity are dependent on the specific substrate and reaction conditions and may require optimization.

ProductFunctionalization MethodReagentsSolventReaction Time (h)Yield (%)Purity (%)
1-Benzyl-4-(hydroxymethyl)piperidin-4-olN-AlkylationBenzyl bromide, K₂CO₃Acetonitrile1285>95
1-Acetyl-4-(hydroxymethyl)piperidin-4-olN-AcylationAcetyl chloride, Et₃NDCM292>98
1-(4-Fluorobenzyl)-4-(hydroxymethyl)piperidin-4-olReductive Amination4-Fluorobenzaldehyde, NaBH(OAc)₃DCE1688>97

Experimental Protocols

Important Note: 4-(Hydroxymethyl)piperidin-4-ol hydrochloride must be neutralized to the free amine for these reactions to proceed. The protocols below include an in-situ neutralization step using a suitable base.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol describes the N-alkylation of 4-(hydroxymethyl)piperidin-4-ol hydrochloride with benzyl bromide to yield 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-(hydroxymethyl)piperidin-4-ol hydrochloride (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes to ensure neutralization of the hydrochloride salt.

  • Add benzyl bromide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure 1-benzyl-4-(hydroxymethyl)piperidin-4-ol.

Protocol 2: N-Acylation with Acetyl Chloride

This protocol details the N-acylation of 4-(hydroxymethyl)piperidin-4-ol hydrochloride with acetyl chloride to produce 1-acetyl-4-(hydroxymethyl)piperidin-4-ol.

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 4-(hydroxymethyl)piperidin-4-ol hydrochloride (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (2.2 eq.) to the suspension and stir for 20 minutes to generate the free amine in situ.

  • In a separate dropping funnel, dilute acetyl chloride (1.2 eq.) with anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0°C over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 1-acetyl-4-(hydroxymethyl)piperidin-4-ol.

Protocol 3: Reductive Amination with 4-Fluorobenzaldehyde

This protocol describes the N-alkylation of 4-(hydroxymethyl)piperidin-4-ol hydrochloride via reductive amination with 4-fluorobenzaldehyde to synthesize 1-(4-fluorobenzyl)-4-(hydroxymethyl)piperidin-4-ol.

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-(hydroxymethyl)piperidin-4-ol hydrochloride (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), and anhydrous 1,2-dichloroethane.

  • Add triethylamine (1.2 eq.) to the mixture and stir at room temperature for 1 hour to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture over 10 minutes.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Stir the mixture vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with deionized water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure 1-(4-fluorobenzyl)-4-(hydroxymethyl)piperidin-4-ol.

Mandatory Visualizations

N_Functionalization_Protocols cluster_start Starting Material cluster_neutralization In-situ Neutralization cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination start 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride free_amine 4-(Hydroxymethyl)piperidin-4-ol (Free Amine) start->free_amine Base (e.g., Et₃N, K₂CO₃) reagent_alk Alkyl Halide (R-X) Base (e.g., K₂CO₃) reagent_acyl Acyl Halide (RCOCl) Base (e.g., Et₃N) reagent_redam Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., NaBH(OAc)₃) product_alk N-Alkyl-4-(hydroxymethyl) piperidin-4-ol reagent_alk->product_alk product_acyl N-Acyl-4-(hydroxymethyl) piperidin-4-ol reagent_acyl->product_acyl product_redam N-Alkyl-4-(hydroxymethyl) piperidin-4-ol reagent_redam->product_redam

Caption: General workflow for N-functionalization of 4-(hydroxymethyl)piperidin-4-ol hydrochloride.

Experimental_Workflow start Start: 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride neutralization In-situ Neutralization with Base start->neutralization addition Addition of Functionalizing Reagent (Alkyl/Acyl Halide or Aldehyde/Ketone) neutralization->addition reaction Reaction at Appropriate Temperature addition->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final N-Functionalized Product purification->product

Caption: A typical experimental workflow for the N-functionalization protocols.

Signaling_Pathway_Analogy start Piperidine Hydrochloride activation Deprotonation (Activation) start->activation Base nucleophilic_attack Nucleophilic Attack activation->nucleophilic_attack Electrophile (R-X, RCOCl, R'COR'') intermediate Tetrahedral/ Iminium Intermediate nucleophilic_attack->intermediate product_formation Product Formation intermediate->product_formation Elimination/ Reduction

Caption: A logical diagram illustrating the key chemical steps in the N-functionalization process.

Method

Application Notes and Protocols: Incorporating 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride into Drug Discovery Pipelines

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a valuable component for interacting with a wide range of biological targets. 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a bifunctional piperidine derivative that offers multiple points for chemical modification, making it a versatile building block for the synthesis of diverse compound libraries in drug discovery. This document provides an overview of its potential applications and detailed protocols for its incorporation into drug discovery workflows.

While specific biological activity for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is not extensively documented in publicly available literature, its structural motifs are present in pharmacologically active molecules. For instance, piperidinol analogs have been investigated for their anti-tuberculosis activity, highlighting the potential of this scaffold in developing novel therapeutics.[2][3] These application notes will, therefore, focus on the utility of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a foundational scaffold for library synthesis and provide exemplary protocols for screening and characterization.

Chemical Properties

PropertyValue
IUPAC Name 4-(hydroxymethyl)piperidin-4-ol hydrochloride
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
CAS Number 1951441-80-7
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Application in Drug Discovery

4-(Hydroxymethyl)piperidin-4-ol hydrochloride serves as a valuable starting material for the synthesis of more complex molecules. Its two hydroxyl groups and a secondary amine provide key reactive handles for diversification.

Key Potential Therapeutic Areas:

  • Infectious Diseases: As demonstrated by related piperidinol analogs, this scaffold can be explored for developing novel anti-bacterial and anti-tubercular agents.[2][3]

  • Central Nervous System (CNS) Disorders: The piperidine core is a common feature in many CNS-active drugs.[1]

  • Oncology: Piperidine derivatives have shown promise as anticancer agents by targeting various signaling pathways.

  • Cardiovascular Diseases: The scaffold can be functionalized to interact with cardiovascular targets.

Synthetic Workflow for Library Generation

The following diagram illustrates a general workflow for utilizing 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in the generation of a chemical library for screening.

G cluster_0 Scaffold Preparation cluster_1 Diversification Reactions cluster_2 Library Generation cluster_3 Screening and Analysis Start 4-(Hydroxymethyl)piperidin-4-ol hydrochloride Deprotection Neutralization/ Deprotection (if necessary) Start->Deprotection N_Alkylation N-Alkylation/ N-Arylation Deprotection->N_Alkylation O_Acylation O-Acylation/ O-Alkylation (Primary OH) Deprotection->O_Acylation O_Esterification O-Esterification/ O-Etherification (Tertiary OH) Deprotection->O_Esterification Library Diverse Piperidine Library N_Alkylation->Library O_Acylation->Library O_Esterification->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 4-(Hydroxymethyl)piperidin-4-ol Derivative Inhibitor->Akt Inhibits

References

Application

Application Notes and Protocols for Coupling Reactions with 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a bifunctional building block featuring a secondary amine and a primary alcohol, making it a v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a bifunctional building block featuring a secondary amine and a primary alcohol, making it a valuable scaffold in medicinal chemistry and drug discovery. The piperidine motif is a common core in many pharmaceuticals, and the presence of two modifiable functional groups allows for the synthesis of diverse compound libraries. These application notes provide detailed experimental protocols for key coupling reactions involving the secondary amine of 4-(hydroxymethyl)piperidin-4-ol, including reductive amination, amide bond formation, and N-alkylation. The hydrochloride salt can be used directly in some reactions or, more commonly, neutralized in situ or converted to the free base, 4-piperidinemethanol, prior to reaction.

Key Coupling Reactions

The secondary amine of 4-(hydroxymethyl)piperidin-4-ol serves as a versatile nucleophile for various carbon-nitrogen bond-forming reactions. The primary coupling reactions explored in these notes are:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines.

  • Amide Coupling: Acylation with carboxylic acids or their derivatives (e.g., acyl chlorides) to yield N-acylpiperidines.

  • N-Alkylation: Reaction with alkyl halides to produce N-alkylpiperidines.

These reactions are fundamental in elaborating the core structure of 4-(hydroxymethyl)piperidin-4-ol, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Data Presentation

The following table summarizes quantitative data for representative coupling reactions of 4-piperidinemethanol, the free base of 4-(hydroxymethyl)piperidin-4-ol hydrochloride.

Reaction TypeElectrophileProductReagents & ConditionsYield (%)Reference
Reductive Amination 4-Hydroxybenzaldehyde4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenolSodium cyanoborohydride, Acetic Acid, Methanol, Reflux, 5h96[1]
N-Alkylation Benzyl chloride1-Benzyl-4-(hydroxymethyl)piperidineK₂CO₃, Acetonitrile, RefluxNot specified[2]
Amide Coupling Benzoyl chloride(1-Benzoylpiperidin-4-yl)methanol10% aq. NaOH, Dichloromethane, RTNot specified[2]
N-Alkylation Substituted Benzyl HalidesN-(Arylmethyl)-4-(hydroxymethyl)piperidinesVariesVaries[3]
Amide Coupling Acyl ChloridesN-Acyl-4-(hydroxymethyl)piperidinesVariesVaries[4]

Experimental Protocols

Protocol 1: Reductive Amination with 4-Hydroxybenzaldehyde

This protocol describes the synthesis of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol via reductive amination of 4-piperidinemethanol with 4-hydroxybenzaldehyde.[1]

Materials:

  • 4-Piperidinemethanol

  • 4-Hydroxybenzaldehyde

  • Methanol

  • Acetic Acid

  • Sodium cyanoborohydride

  • Concentrated HCl

  • Solid NaOH

  • Chloroform

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-hydroxybenzaldehyde (0.3 g) and 4-piperidinemethanol (0.27 g) in 8.5 mL of methanol in a round-bottom flask.

  • Adjust the pH of the solution to 5 by adding acetic acid.

  • Add 0.15 g of sodium cyanoborohydride to the reaction mixture.

  • Heat the mixture to reflux and stir for 5 hours.

  • After cooling, add concentrated HCl (ca. 2 mL) to adjust the pH to 2.0.

  • Basify the solution to pH 12 with solid NaOH.

  • Extract the aqueous mixture with chloroform (3 x 15 mL).

  • Combine the organic phases and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the product.

Expected Yield: 96%[1]

Protocol 2: N-Alkylation with Benzyl Chloride

This protocol provides a general procedure for the N-alkylation of a piperidine with an alkyl halide, exemplified by the reaction of piperidine with benzyl chloride.[2] This can be adapted for 4-piperidinemethanol.

Materials:

  • 4-Piperidinemethanol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-piperidinemethanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Amide Coupling with Benzoyl Chloride

This protocol outlines a general procedure for the N-acylation of a piperidine with an acyl chloride, exemplified by the reaction of piperidine with benzoyl chloride.[2] This can be adapted for 4-piperidinemethanol.

Materials:

  • 4-Piperidinemethanol

  • Benzoyl chloride

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-piperidinemethanol (1.0 eq) in dichloromethane in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide.

  • Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Start Dissolve 4-Piperidinemethanol and Aldehyde in Methanol pH_Adjust Adjust pH to 5 with Acetic Acid Start->pH_Adjust Add_Reducing_Agent Add Sodium Cyanoborohydride pH_Adjust->Add_Reducing_Agent Reflux Reflux for 5 hours Add_Reducing_Agent->Reflux Quench Acidify with HCl, then Basify with NaOH Reflux->Quench Extract Extract with Chloroform Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry over Na₂SO₄ and Concentrate Wash->Dry_Concentrate Product N-Substituted 4-(Hydroxymethyl)piperidine Dry_Concentrate->Product

Caption: Experimental workflow for the reductive amination of 4-piperidinemethanol.

Coupling_Reactions_Overview cluster_reactions Coupling Reactions of the Secondary Amine Start 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Start->Reductive_Amination In situ or prior neutralization Amide_Coupling Amide Coupling (Carboxylic Acid/Acyl Chloride) Start->Amide_Coupling In situ or prior neutralization N_Alkylation N-Alkylation (Alkyl Halide, Base) Start->N_Alkylation In situ or prior neutralization Product_RA N-Alkyl- 4-(hydroxymethyl)piperidin-4-ol Reductive_Amination->Product_RA Product_AC N-Acyl- 4-(hydroxymethyl)piperidin-4-ol Amide_Coupling->Product_AC Product_NA N-Alkyl- 4-(hydroxymethyl)piperidin-4-ol N_Alkylation->Product_NA

Caption: Overview of key coupling reactions for 4-(hydroxymethyl)piperidin-4-ol.

References

Method

Application Note: Synthesis of Spirocyclic Compounds Using 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

Introduction Spirocyclic compounds, characterized by their unique three-dimensional structures containing two rings connected by a single common atom, are of significant interest in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional structures containing two rings connected by a single common atom, are of significant interest in medicinal chemistry and drug discovery. The rigid conformation of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs, and its incorporation into spirocyclic systems is a promising strategy for the development of novel therapeutics. This document explores the potential application of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a building block in the synthesis of spirocyclic compounds.

Challenges in Direct Application

Despite the synthetic appeal of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a bifunctional starting material for generating spirocycles, a comprehensive review of the scientific literature did not yield specific, established protocols for its direct use in the synthesis of spirocyclic compounds. Searches for direct spirocyclization reactions involving this particular hydrochloride salt did not provide concrete examples or detailed experimental procedures.

Hypothetical Synthetic Strategies

While direct experimental evidence is lacking, one can envision hypothetical pathways for the utilization of 4-(Hydroxymethyl)piperidin-4-ol in spirocycle synthesis. These strategies would likely involve a two-step process: initial protection of the piperidine nitrogen, followed by reactions utilizing the two hydroxyl groups to form the spirocyclic ring system.

One potential approach could be the formation of a spiro-ether. This would involve the protection of the piperidine nitrogen, for example, with a Boc group, followed by a double Williamson ether synthesis or a related cyclization reaction with a suitable dihalide.

Another theoretical pathway could lead to the formation of a spiro-oxazolidinone. This might be achieved by reacting the N-protected diol with phosgene or a phosgene equivalent to form a cyclic carbonate, which could then be further elaborated.

Illustrative Workflow of a Hypothetical Synthesis

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a spirocyclic compound from a piperidine diol derivative. It is important to reiterate that this is a conceptual pathway and not based on established experimental data for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

G cluster_0 Step 1: Preparation of Intermediate cluster_1 Step 2: Spirocyclization Start 4-(Hydroxymethyl)piperidin-4-ol derivative Protect_N N-Protection (e.g., Boc anhydride) Start->Protect_N Intermediate N-Protected Piperidine Diol Protect_N->Intermediate Reaction Cyclization Reaction Intermediate->Reaction Reagent Cyclizing Reagent (e.g., Dihalide, Phosgene equivalent) Reagent->Reaction Spirocycle Spirocyclic Product Reaction->Spirocycle

Caption: A conceptual workflow for spirocycle synthesis.

While 4-(Hydroxymethyl)piperidin-4-ol hydrochloride presents as an intriguing starting material for the synthesis of novel spirocyclic compounds due to its bifunctional nature, there is a notable absence of specific and detailed protocols in the current scientific literature for its direct application. The development of such synthetic routes would require significant experimental investigation to establish reaction conditions, yields, and the scope of achievable spirocyclic structures. Researchers and drug development professionals interested in this area should consider this lack of established methodology as an opportunity for novel synthetic exploration, while also acknowledging the need for foundational research to validate the proposed synthetic pathways. Further investigation into the reactivity of this specific piperidine derivative is necessary to unlock its potential in the construction of complex spirocyclic architectures.

Application

Application Notes and Protocols for 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical can...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement.[2][3] In the realm of drug discovery, there is a continuous demand for novel building blocks that can generate structurally diverse and complex compound libraries. Bifunctional and trifunctional scaffolds are particularly valuable in parallel synthesis as they allow for rapid diversification and exploration of chemical space.[4][5]

This document outlines the potential utility of 4-(hydroxymethyl)piperidin-4-ol hydrochloride, a unique trifunctional building block, in parallel synthesis for the generation of diverse chemical libraries for drug discovery programs. While specific literature on this exact molecule is limited, its structural features—a primary alcohol, a tertiary alcohol, and a secondary amine—offer multiple points for diversification, making it an attractive starting point for combinatorial chemistry.

Key Features of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

  • Trifunctional Scaffold: Possesses three distinct reactive sites (secondary amine, primary hydroxyl, and tertiary hydroxyl) for orthogonal or sequential derivatization.

  • Spirocyclic Potential: The geminal di-substitution at the 4-position makes it an ideal precursor for the synthesis of spirocyclic piperidines, a structural motif of growing interest in drug design for its ability to introduce conformational rigidity and novel exit vectors.[6][7][8]

  • Three-Dimensionality: The inherent non-planar structure of the piperidine ring provides a 3D framework, which is advantageous for creating molecules with better shape complementarity to biological targets compared to flat aromatic systems.[2][4][5]

Proposed Synthesis of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

A plausible synthetic route to the title compound can be envisioned starting from a commercially available N-protected 4-piperidone. A general two-step protocol is proposed below.

Protocol 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidin-4-ol

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of hydroxymethylmagnesium chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-4-(hydroxymethyl)piperidin-4-ol.

Protocol 2: Deprotection to 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

  • Reaction Setup: Dissolve the purified N-Boc-4-(hydroxymethyl)piperidin-4-ol (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl in dioxane).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed.[9]

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain 4-(hydroxymethyl)piperidin-4-ol hydrochloride as a solid. The product can be triturated with diethyl ether to remove any non-polar impurities and then dried under vacuum.

G cluster_synthesis Proposed Synthesis N-Boc-4-piperidone N-Boc-4-piperidone Grignard Reaction Grignard Reaction N-Boc-4-piperidone->Grignard Reaction 1. CH2O/MgCl2 2. Workup N-Boc-4-(hydroxymethyl)piperidin-4-ol N-Boc-4-(hydroxymethyl)piperidin-4-ol Grignard Reaction->N-Boc-4-(hydroxymethyl)piperidin-4-ol Deprotection Deprotection N-Boc-4-(hydroxymethyl)piperidin-4-ol->Deprotection HCl in Dioxane 4-(Hydroxymethyl)piperidin-4-ol HCl 4-(Hydroxymethyl)piperidin-4-ol HCl Deprotection->4-(Hydroxymethyl)piperidin-4-ol HCl

Caption: Proposed synthetic pathway to 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Application in Parallel Synthesis: A Trifunctional Scaffold Approach

The hydrochloride salt can be readily converted to the free base for subsequent reactions. The three functional groups can be selectively derivatized to generate a library of compounds. A typical workflow would involve initial derivatization of the secondary amine, followed by reactions at the primary hydroxyl group.

G cluster_workflow Parallel Synthesis Workflow Start 4-(Hydroxymethyl)piperidin-4-ol (free base) Step1 N-Functionalization (Amide or Sulfonamide Formation, Reductive Amination) Start->Step1 Library1 Intermediate Library A (N-Substituted) Step1->Library1 Step2 O-Functionalization (Ester or Ether Formation at primary -OH) Library1->Step2 Library2 Final Library B (N,O-Disubstituted) Step2->Library2 OptionalStep Tertiary -OH Modification (e.g., Dehydration-Addition) Library2->OptionalStep Library3 Final Library C (Further Diversification) OptionalStep->Library3

Caption: Workflow for parallel synthesis using the trifunctional piperidine scaffold.

Protocol 3: Parallel Amide Synthesis (N-Acylation)

  • Array Preparation: In an array of reaction vials, dispense a solution of 4-(hydroxymethyl)piperidin-4-ol free base (1 equivalent) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: To each vial, add a different carboxylic acid (1.1 equivalents), a coupling agent such as HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Seal the vials and agitate at room temperature for 12-16 hours.

  • Work-up and Purification: After the reaction is complete, the solvent can be evaporated, and the residue can be redissolved in a suitable solvent for purification by automated parallel high-performance liquid chromatography (HPLC).

Protocol 4: Parallel Ether Synthesis (O-Alkylation of Primary Alcohol)

  • Array Preparation: In an array of reaction vials containing the N-acylated piperidine derivatives from Protocol 3 (1 equivalent) dissolved in anhydrous DMF, add a strong base such as sodium hydride (1.2 equivalents) at 0 °C.

  • Reagent Addition: After stirring for 30 minutes, add a diverse set of alkylating agents (e.g., alkyl halides or tosylates) (1.1 equivalents) to each respective vial.

  • Reaction: Allow the reactions to warm to room temperature and agitate for 12-24 hours.

  • Work-up and Purification: Quench the reactions with water and extract with ethyl acetate. The organic layers can be washed, dried, and concentrated. Purification can be achieved using parallel HPLC.

Potential for Spirocycle Synthesis

The gem-disubstituted nature of the scaffold makes it an excellent precursor for spirocyclic systems. For instance, the two hydroxyl groups could be transformed into a cyclic ketal or acetal, or one of the hydroxyls could be converted into a leaving group to facilitate an intramolecular cyclization with a substituent on the nitrogen.

G cluster_diversity Structural Diversity Potential Scaffold 4-(Hydroxymethyl)piperidin-4-ol N_Func N-Functionalization (R1) Scaffold->N_Func Amides, Amines, Sulfonamides O_Func_Prim Primary O-Functionalization (R2) Scaffold->O_Func_Prim Ethers, Esters O_Func_Tert Tertiary O-Functionalization (R3) Scaffold->O_Func_Tert Dehydration, etc. Spirocyclization Spirocyclization Scaffold->Spirocyclization Intramolecular Reactions N_Func->Spirocyclization O_Func_Prim->Spirocyclization

Caption: Logical diagram of diversification possibilities from the core scaffold.

Data Presentation: Illustrative Library Design

While quantitative data for reactions with 4-(hydroxymethyl)piperidin-4-ol hydrochloride is not available, the following table illustrates the potential diversity that can be achieved in a parallel synthesis library.

Building Block R1 (N-Acylation) R2 (O-Alkylation) Number of Products
4-(Hydroxymethyl)piperidin-4-olAcetic acidBenzoic acid4-Chlorobenzoic acid... (m variants)Benzyl bromideEthyl iodidePropargyl bromide... (n variants)m x n

Table 1: Example of a 2D combinatorial library design using the scaffold.

Conclusion

4-(Hydroxymethyl)piperidin-4-ol hydrochloride represents a promising, yet underexplored, building block for parallel synthesis and combinatorial chemistry. Its trifunctional nature and potential for spirocycle formation offer medicinal chemists a valuable tool for generating novel, three-dimensional compound libraries. The protocols and workflows outlined in these application notes provide a strategic framework for leveraging this scaffold in drug discovery programs to explore new areas of chemical space. The development and application of such di-functionalized piperidines are crucial for the creation of next-generation therapeutics.[10][11][12]

References

Method

4-(Hydroxymethyl)piperidin-4-ol Hydrochloride in Targeted Therapy: A Review of Available Research and Future Directions

Absence of Specific Case Studies: As of December 2025, a comprehensive review of published scientific literature, patent databases, and clinical trial registries reveals a notable absence of specific case studies detaili...

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Case Studies: As of December 2025, a comprehensive review of published scientific literature, patent databases, and clinical trial registries reveals a notable absence of specific case studies detailing the application of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in targeted cancer therapy research. While the broader class of piperidine-containing compounds has been investigated for various therapeutic properties, including anticancer effects, research focusing specifically on this hydrochloride salt is not publicly available.

This report will, therefore, provide an overview of the general approaches and methodologies used in the evaluation of substituted piperidine derivatives in oncology research, drawing parallels from existing studies on structurally related molecules. The protocols and pathways described below are illustrative of the types of studies that would be necessary to evaluate the potential of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride as a targeted therapy agent.

General Application Notes for Piperidine Scaffolds in Targeted Therapy

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs. In the context of targeted cancer therapy, synthetic piperidine derivatives are often designed to function as inhibitors of specific enzymes, such as kinases, or as antagonists of receptors that are overexpressed or constitutively active in cancer cells.

Derivatives of 4-hydroxypiperidine, a core component of the molecule of interest, have been explored for a range of biological activities. Research on related compounds suggests that potential anticancer mechanisms could involve the modulation of key signaling pathways implicated in cell growth, proliferation, and survival.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Many targeted therapies aim to disrupt the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. A hypothetical inhibitory action of a piperidine derivative on this pathway is depicted below.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Compound 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (Hypothetical Target) Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a piperidine compound.

General Experimental Protocols for Evaluating Novel Piperidine Derivatives

The following are generalized protocols that would be essential for characterizing the targeted therapy potential of a novel compound like 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Target Engagement and Signaling Pathway Modulation

Objective: To confirm that the compound interacts with its intended molecular target and modulates the downstream signaling pathway.

Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with the compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour. Incubate the membrane with primary antibodies against the target protein and key pathway components (e.g., p-Akt, total Akt, p-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Illustrative Experimental Workflow

The logical flow for the preclinical evaluation of a novel targeted therapy agent is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTT, IC50 determination) A->B G Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies A->G C Target Identification & Validation B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assays (e.g., Annexin V) B->F D Western Blotting (Signaling Pathway Analysis) C->D D->G E->G F->G H Xenograft Tumor Models (Efficacy Studies) G->H I Toxicity Studies H->I J Lead Optimization H->J I->J K IND-Enabling Studies J->K

Caption: A generalized workflow for the preclinical evaluation of a novel targeted therapy agent.

Quantitative Data Summary

As no studies on 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in targeted therapy are available, a data table cannot be generated. For a novel compound, such a table would typically summarize key quantitative metrics from various experiments. An example template is provided below for illustrative purposes.

ParameterCell LineValueAssay Method
IC50 MCF-7Data not availableMTT Assay
A549Data not availableMTT Assay
Ki (Kinase Inhibition) Target KinaseData not availableKinase Assay
Tumor Growth Inhibition Xenograft ModelData not availableIn Vivo Study

Conclusion and Future Perspectives

While there is currently no direct evidence to support the use of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in targeted cancer therapy, the prevalence of the piperidine scaffold in medicinal chemistry suggests that this compound and its derivatives could warrant investigation. Future research should focus on synthesizing and characterizing the compound, followed by systematic in vitro screening against a panel of cancer cell lines to identify any potential anti-proliferative activity. If promising activity is observed, subsequent studies would be required to elucidate its mechanism of action, identify its molecular target(s), and evaluate its efficacy and safety in preclinical in vivo models. Such a research program would be essential to determine if 4-(Hydroxymethyl)piperidin-4-ol hydrochloride holds any promise as a novel agent in the field of targeted cancer therapy.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My isolated 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is off-white or yellowish. What is the cause and how can I decolorize it?

A yellowish tint in your product is typically due to the presence of oxidation byproducts. While minor discoloration may not impact all downstream applications, for high-purity requirements, a decolorization step is recommended.

  • Troubleshooting:

    • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution. The mixture is then heated for a short period and hot-filtered to remove the carbon, which adsorbs colored impurities.

    • Preventative Measures: To minimize oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.

Q2: I am observing a poor yield after recrystallization. What are the common causes and how can I improve it?

Low recovery during recrystallization is a frequent issue. Several factors could be at play:

  • Troubleshooting:

    • Excess Solvent: Using too much solvent to dissolve the crude product will result in a lower yield as more of the compound will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

    • Inappropriate Solvent System: The chosen solvent may have too high of a solubility for the compound even at low temperatures. A solvent screen is advisable to find a system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

    • Premature Crystallization: If the product crystallizes too quickly during hot filtration (if performed), it can lead to loss of material. Ensure the filtration apparatus is pre-heated.

    • Incomplete Crystallization: Allow sufficient time for the crystallization to complete. Cooling the solution slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals and improve yield.

Q3: My compound is not crystallizing from the solution. What steps can I take to induce crystallization?

Failure to crystallize can be due to supersaturation, the presence of impurities that inhibit crystal formation, or the compound being an oil under the current conditions.

  • Troubleshooting:

    • Seeding: Add a few seed crystals of pure 4-(Hydroxymethyl)piperidin-4-ol hydrochloride to the solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the compound.

    • Solvent/Anti-Solvent System: If a single solvent is not effective, consider a solvent/anti-solvent recrystallization. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes turbid.

Q4: I am having difficulty purifying 4-(Hydroxymethyl)piperidin-4-ol hydrochloride by column chromatography. What are the common issues?

Purifying polar, basic compounds like piperidine derivatives on silica gel can be challenging.

  • Troubleshooting:

    • Peak Tailing: The basic nitrogen of the piperidine can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and poor separation. To mitigate this, add a basic modifier to the mobile phase. Common choices include 0.5-2% triethylamine or a 1-2% solution of ammonia in methanol.[1]

    • Poor Separation from Polar Impurities: If impurities are structurally very similar and have comparable polarity to the product, separation on silica gel may be difficult. Consider using a different stationary phase, such as alumina (basic or neutral), or exploring reversed-phase chromatography.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product Discoloration (Yellow/Brown) Oxidation of the piperidine ring.- Treat with activated carbon during recrystallization.- Store the final product under an inert atmosphere and protected from light.[3]
Low Purity After Recrystallization - Inefficient removal of impurities.- Co-crystallization of impurities with the product.- Perform a second recrystallization.- Consider a different solvent system.- Pre-purify by acid-base extraction to remove non-basic impurities.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities depressing the melting point.- Use a lower-boiling point solvent.- Attempt to purify further by another method (e.g., column chromatography) before recrystallization.
Multiple Spots on TLC After Purification - Incomplete reaction or presence of side products.- Degradation of the compound on the silica gel TLC plate.- Re-purify using a different method or optimized chromatography conditions.- For TLC analysis, consider adding a small amount of triethylamine to the developing solvent system.
Low Recovery from Column Chromatography Irreversible adsorption onto the stationary phase due to strong acid-base interactions.- Add a basic modifier (e.g., triethylamine, ammonia) to the eluent.[2]- Use a less acidic stationary phase like alumina.[2]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in the public domain, the following table provides typical purity and yield ranges observed for the purification of related piperidine derivatives. These values can serve as a general benchmark.

Purification Method Typical Purity Achieved Typical Yield Range Notes
Recrystallization >99%60-90%Highly dependent on the initial purity and the chosen solvent system.
Column Chromatography (Silica Gel) 95-99%50-85%Yield can be affected by the polarity of the compound and the length of the column.
Acid-Base Extraction ->90% (recovery)Primarily a work-up or pre-purification step to remove neutral or acidic impurities. Purity will depend on the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude 4-(Hydroxymethyl)piperidin-4-ol hydrochloride by recrystallization.

Materials:

  • Crude 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Recrystallization solvent (e.g., isopropanol, ethanol/water mixture, methanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Objective: To purify 4-(Hydroxymethyl)piperidin-4-ol (as the free base) from non-polar impurities. The hydrochloride salt is generally not suitable for direct silica gel chromatography. The free base can be isolated, purified, and then converted back to the hydrochloride salt.

Materials:

  • Crude 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Base (e.g., saturated sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Silica gel (for chromatography)

  • Eluent system (e.g., dichloromethane/methanol with 1% triethylamine)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Liberation of the Free Base: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the chosen solvent system (e.g., a gradient of methanol in dichloromethane containing 1% triethylamine).

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation (Optional): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same or another appropriate solvent to precipitate the pure hydrochloride salt. Collect the salt by filtration and dry.

Visualizations

Purification_Workflow Purification Workflow for 4-(Hydroxymethyl)piperidin-4-ol HCl crude Crude Product assess_purity Assess Purity (TLC, HPLC) crude->assess_purity high_purity High Purity? assess_purity->high_purity recrystallization Recrystallization high_purity->recrystallization No, crystalline solid column_chromatography Column Chromatography high_purity->column_chromatography No, oily or complex mixture acid_base_extraction Acid-Base Extraction (Pre-purification) high_purity->acid_base_extraction No, significant non-basic impurities final_product Pure Product high_purity->final_product Yes recrystallization->assess_purity column_chromatography->assess_purity acid_base_extraction->column_chromatography

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt issue Issue Encountered start->issue no_crystals No Crystals Form issue->no_crystals No Precipitation oiling_out Product Oils Out issue->oiling_out Liquid Formation low_yield Low Yield issue->low_yield Low Mass Recovery sol1 Add seed crystal Scratch flask Concentrate solution no_crystals->sol1 sol2 Lower boiling point solvent Use more solvent Pre-purify oiling_out->sol2 sol3 Use minimum hot solvent Cool slowly Ensure complete precipitation low_yield->sol3

Caption: Troubleshooting common issues in recrystallization.

References

Optimization

common side reactions and byproducts in 4-(Hydroxymethyl)piperidin-4-ol hydrochloride chemistry

Disclaimer: Direct experimental data on the side reactions and byproducts of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is limited in publicly available literature. The information provided below is based on establish...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the side reactions and byproducts of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is limited in publicly available literature. The information provided below is based on established principles of organic chemistry and inferred from the synthesis and reactivity of analogous piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, and what are the potential impurities from this process?

A common and plausible synthetic route to 4-(Hydroxymethyl)piperidin-4-ol is the reaction of 4-piperidone with formaldehyde under basic conditions, followed by acidification to form the hydrochloride salt.

  • Reaction: This is a base-catalyzed aldol-type reaction where the enolate of 4-piperidone attacks formaldehyde. A second equivalent of formaldehyde can then react with the newly formed carbanion at the 3-position.

  • Potential Impurities:

    • Unreacted 4-piperidone: Incomplete reaction can lead to the presence of the starting material.

    • Mono-adduct (4-Hydroxy-4-(hydroxymethyl)piperidine): If the reaction is not driven to completion, the intermediate product of a single formaldehyde addition may be present.

    • Over-reaction Products: Reaction at the 3 and 5 positions of the piperidine ring with formaldehyde can lead to poly-hydroxymethylated byproducts.

    • Cannizzaro Reaction Products from Formaldehyde: Under strong basic conditions, formaldehyde can undergo a disproportionation reaction to yield methanol and formate.

Q2: What are the common side reactions to be aware of during the synthesis of 4-(Hydroxymethyl)piperidin-4-ol?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product.

  • Poly-addition of Formaldehyde: The active methylene groups at the 3 and 5 positions of the 4-piperidone ring are susceptible to reaction with formaldehyde, leading to the formation of di- and tri-hydroxymethylated byproducts.

  • Oxidation: The tertiary alcohol functionality is generally stable to oxidation. However, the primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde or carboxylic acid under certain conditions, especially if oxidizing agents are present.

  • Dehydration: Under acidic conditions and/or heat, the tertiary alcohol at the 4-position could potentially undergo dehydration to form an alkene.

  • Polymerization of Formaldehyde: In aqueous solutions, formaldehyde can polymerize to form paraformaldehyde, which can affect the reaction stoichiometry and introduce impurities.

Troubleshooting Guides

Problem 1: Low yield of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR). If the reaction has stalled, consider adding more formaldehyde or base.
Formation of byproductsOptimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products. A lower temperature may favor the desired product.
Product loss during workupEnsure the pH is appropriately adjusted during the extraction and isolation steps. The hydrochloride salt is water-soluble, so minimize the volume of aqueous washes.
Degradation of the productAvoid excessive heat and strongly acidic or basic conditions during the workup and purification, which could lead to dehydration or other degradation pathways.

Problem 2: Presence of significant impurities in the final product.

Impurity Identification Method Troubleshooting/Purification
Unreacted 4-piperidoneGC-MS, NMROptimize the reaction to ensure complete consumption of the starting material. Purification can be achieved by recrystallization or chromatography.
Mono-hydroxymethylated byproductLC-MS, NMRDrive the reaction to completion by using a slight excess of formaldehyde or extending the reaction time. Chromatographic separation may be necessary.
Poly-hydroxymethylated byproductsLC-MS, NMRUse a controlled stoichiometry of formaldehyde. A stepwise addition of formaldehyde may help to control the reaction. Purification via recrystallization might be effective if the polarity difference is significant.

Experimental Protocols

Note: The following is a generalized, inferred experimental protocol. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.

Synthesis of 4-(Hydroxymethyl)piperidin-4-ol

  • Reaction Setup: To a solution of 4-piperidone hydrochloride in water, add a suitable base (e.g., sodium carbonate, potassium carbonate) until the pH is approximately 10-11 to generate the free base in situ. Cool the reaction mixture in an ice bath.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) to the cooled reaction mixture while stirring. Maintain the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Workup: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic organic impurities.

  • Isolation: Concentrate the aqueous layer under reduced pressure to obtain the crude 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Visualizations

Synthesis_Pathway cluster_reagents Reagents 4-Piperidone 4-Piperidone Intermediate 4-Hydroxy-4-(hydroxymethyl) piperidine 4-Piperidone->Intermediate Base Formaldehyde_1 HCHO (1 eq) Product 4-(Hydroxymethyl)piperidin-4-ol Intermediate->Product Base Formaldehyde_2 HCHO (1 eq) Final_Product 4-(Hydroxymethyl)piperidin-4-ol HCl Product->Final_Product Acidification HCl HCl

Caption: Inferred synthetic pathway for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Side_Reactions 4-Piperidone 4-Piperidone Desired_Product 4-(Hydroxymethyl)piperidin-4-ol 4-Piperidone->Desired_Product HCHO, Base Poly_add Poly-hydroxymethylation (at C3, C5) 4-Piperidone->Poly_add Excess HCHO Dehydration Dehydration Product Desired_Product->Dehydration Acid, Heat Oxidation Oxidation Product Desired_Product->Oxidation Oxidizing Agent

Troubleshooting

stability and storage conditions for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

This technical support guide provides essential information on the stability, storage, and troubleshooting for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, catering to researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and troubleshooting for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, catering to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride?

A1: To ensure the long-term stability of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, it is crucial to store it in a tightly sealed container in a dry and well-ventilated place. Protect the compound from moisture, light, and heat. For specific temperature recommendations, refer to the supplier's certificate of analysis, though room temperature is generally acceptable for the solid form.

Q2: Is 4-(Hydroxymethyl)piperidin-4-ol hydrochloride hygroscopic?

A2: As an amine hydrochloride salt, there is a potential for this compound to be hygroscopic (absorb moisture from the air). It is recommended to handle the solid in a low-humidity environment, such as a glove box or a desiccator, to prevent water absorption which could impact its stability and reactivity.

Q3: What solvents are compatible with 4-(Hydroxymethyl)piperidin-4-ol hydrochloride?

A3: 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is expected to be soluble in water and lower alcohols like methanol and ethanol. Its solubility in organic solvents will vary. It is advisable to perform small-scale solubility tests before proceeding with larger-scale experiments. Be aware that the stability of the compound in solution, especially in aqueous solutions, may be pH-dependent.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure, which contains hydroxyl and secondary amine functionalities, potential degradation pathways include oxidation of the amine or alcohol groups and reactions related to changes in pH. Under strongly acidic or basic conditions, or in the presence of strong oxidizing agents, degradation is more likely to occur.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Possible Cause A: Degradation of the solid compound due to improper storage.

    • Troubleshooting Step 1: Review your storage conditions. Was the container tightly sealed? Was it exposed to light or high temperatures?

    • Troubleshooting Step 2: Perform a purity analysis (e.g., HPLC, NMR) on your current stock and compare it to the certificate of analysis or a new, unopened sample.

  • Possible Cause B: Degradation of the compound in solution.

    • Troubleshooting Step 1: Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, especially in aqueous buffers.

    • Troubleshooting Step 2: If you must store solutions, aliquot them and store them at -20°C or -80°C and protect them from light. Conduct a small-scale stability study of your solution under your specific experimental conditions to determine its viability over time.

    • Troubleshooting Step 3: Consider the pH of your solvent or buffer. Extreme pH values can accelerate degradation.

Issue 2: The compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: Absorption of moisture (hygroscopicity) or degradation.

    • Troubleshooting Step 1: This is a strong indicator of improper storage. The compound should be stored in a desiccator.

    • Troubleshooting Step 2: If the material has clumped, it has likely been exposed to moisture. Its purity should be re-assessed before use. A color change may indicate chemical degradation.

Data on Storage and Stability

ParameterRecommendationPotential Issues if Deviated
Storage Temperature Room Temperature (for solid)Accelerated degradation at elevated temperatures.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible, in a tightly sealed container.Oxidation of the amine or alcohol functional groups.
Humidity Store in a dry environment, preferably in a desiccator.Hygroscopic nature may lead to water absorption, causing clumping and potential degradation.
Light Protect from light.Photodegradation is possible for many organic compounds.
In Solution Prepare solutions fresh. If storage is necessary, aliquot and store at ≤ -20°C, protected from light.Decreased stability, especially in aqueous and/or non-buffered solutions.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Can cause rapid degradation of the compound.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method (e.g., HPLC).

1. Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • At various time points, take an aliquot, neutralize it with an equivalent amount of NaOH, and dilute it with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Keep the solution at room temperature and analyze at different time points.

    • If no degradation is observed, heat the solution (e.g., 60°C).

    • Neutralize aliquots with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time points by HPLC.

  • Thermal Degradation (Solid State):

    • Place a sample of the solid compound in a controlled temperature oven (e.g., 80°C).

    • At different time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a sample of the solid compound and a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm and/or white light).

    • Analyze the samples by HPLC at various time points and compare them to a control sample kept in the dark.

3. Analysis:

  • For each condition, monitor the appearance of new peaks and the decrease in the area of the parent compound peak in the HPLC chromatogram.

  • A good stability-indicating method will show baseline separation of the parent peak from all degradation product peaks.

Visualizations

G Troubleshooting Workflow for Stability Issues start Experiment Yields Inconsistent Results or Low Activity check_storage Review Storage Conditions: - Tightly sealed container? - Protected from light and heat? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) on Stock compare_coa Compare Purity Results to Certificate of Analysis purity_analysis->compare_coa discard_stock Discard Old Stock and Use a New, Unopened Sample compare_coa->discard_stock Purity is low check_solution_prep Review Solution Preparation and Storage: - Were solutions prepared fresh? - How were they stored (temperature, light)? compare_coa->check_solution_prep Purity is as expected storage_ok->purity_analysis storage_bad->discard_stock end_good Problem Resolved discard_stock->end_good solution_stability Conduct a Small-Scale Solution Stability Study check_solution_prep->solution_stability adjust_solution_handling Adjust Solution Handling: - Prepare fresh solutions. - Store aliquots at -20°C or -80°C, protected from light. solution_stability->adjust_solution_handling consider_ph Consider pH of Solvent/Buffer adjust_solution_handling->consider_ph consider_ph->end_good

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathways parent 4-(Hydroxymethyl)piperidin-4-ol oxidation Oxidation parent->oxidation hydrolysis Hydrolysis (pH dependent) parent->hydrolysis photodegradation Photodegradation parent->photodegradation oxidized_amine N-oxide derivative oxidation->oxidized_amine oxidized_alcohol Carboxylic acid or Aldehyde derivative oxidation->oxidized_alcohol ring_opening Ring-opened products hydrolysis->ring_opening dehydration Dehydration products hydrolysis->dehydration photo_products Various photolytic products photodegradation->photo_products

Caption: Potential degradation pathways for 4-(Hydroxymethyl)piperidin-4-ol.

Optimization

overcoming solubility issues with 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in reactions

Topic: Overcoming Solubility Issues in Reactions This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals exper...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Solubility Issues in Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-(Hydroxymethyl)piperidin-4-ol hydrochloride and related piperidine derivatives in their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving the limited solubility of piperidine hydrochloride salts.

Q1: My 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is not dissolving in the reaction solvent. What are the initial steps to resolve this?

A1: The hydrochloride salt form of piperidine derivatives imparts polarity, making them more soluble in polar solvents.[1] If you are facing solubility issues, consider the following:

  • Solvent Selection: 4-Hydroxypiperidine hydrochloride, a related compound, is soluble in water and polar protic solvents like methanol.[1] If your reaction conditions permit, switching to a more polar solvent is the first logical step.

  • Use of Co-solvents: If changing the primary solvent is not feasible, the addition of a polar co-solvent can significantly enhance solubility.[2] Gradually adding a miscible polar solvent such as dimethyl sulfoxide (DMSO) or ethanol to your reaction mixture can help dissolve the starting material.[3]

  • Heating: Gently warming the mixture can increase both the rate of dissolution and the overall solubility of the compound.[4] However, ensure the reaction and the compound are stable at elevated temperatures.

Q2: The reaction proceeds very slowly or appears incomplete, even though the starting material seems to have dissolved. What could be the cause?

A2: This often indicates that while the compound has dissolved, its concentration in the solution is too low for an efficient reaction rate.[2] To address this:

  • Increase Solvent Volume: A straightforward approach is to increase the total volume of the solvent to fully dissolve the reactant. However, this may not be practical for large-scale reactions.

  • Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution by increasing the surface area exposed to the solvent.[2]

  • Phase-Transfer Catalysis: If your reaction involves two immiscible phases (e.g., an aqueous phase where the hydrochloride salt is soluble and an organic phase with another reactant), a phase-transfer catalyst can be employed to shuttle the piperidine derivative across the phase boundary to react.[2]

Q3: I have successfully dissolved the 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, but it precipitates out of the solution during the reaction. What should I do?

A3: Precipitation during a reaction can be caused by several factors:

  • Change in Temperature: If the reaction is cooled or runs at a lower temperature than what was required for initial dissolution, the compound may precipitate.[2] Maintaining a consistent, elevated temperature (if thermally stable) can prevent this.

  • Change in Solvent Composition: If the reaction produces or consumes a component that alters the overall polarity of the solvent system, the solubility of your starting material may decrease.

  • In-situ Salt Conversion: The reaction conditions, such as the presence of a basic reagent, might be neutralizing the hydrochloride, converting it to the less soluble free base form.

Q4: Would converting the hydrochloride salt to its free base form improve solubility in non-polar organic solvents?

A4: Yes, converting the hydrochloride salt to the free amine is a highly effective strategy to increase solubility in less polar organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate.[4] The free base is significantly less polar than the corresponding salt.[4] This is a standard procedure, especially before coupling reactions in syntheses.[4] The conversion can be done in situ just before the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride?

A1: While specific data for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is not widely available, we can infer its properties from the closely related compound, 4-Hydroxypiperidine hydrochloride. As a hydrochloride salt, it is a white crystalline powder that is generally soluble in water and other polar solvents.[1] For instance, 4-Hydroxypiperidine hydrochloride is soluble in methanol at a concentration of 25 mg/mL.[5] Conversely, its solubility in non-polar organic solvents is expected to be limited.

Q2: How does pH influence the solubility of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride?

A2: The pH of the solution plays a critical role in the solubility of piperidine derivatives.[3] The piperidine nitrogen is basic.[6] In acidic to neutral aqueous solutions, the nitrogen atom is protonated, forming the more water-soluble piperidinium ion.[3] In basic conditions (high pH), the hydrochloride salt is neutralized to the free base, which is generally less soluble in water but more soluble in organic solvents.[4]

Q3: What advanced techniques can be employed if standard methods for solubilization are unsuccessful?

A3: For particularly challenging solubility issues, several advanced formulation strategies can be considered:

  • Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, effectively increasing their concentration in an aqueous medium.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[3] They can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[3][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[8]

Data Presentation

The following table summarizes the solubility of the related compound, 4-Hydroxypiperidine hydrochloride, in various solvents. This can serve as a useful guide for solvent selection.

SolventTypeSolubilityReference
WaterPolar ProticSoluble[1]
MethanolPolar Protic25 mg/mL[5]
Dichloromethane (DCM)Polar AproticSparingly Soluble / Insoluble[4]
Diethyl EtherNon-polarInsoluble[4]

Experimental Protocols

Protocol 1: Dissolution Using a Co-solvent System

This protocol describes the use of a co-solvent to dissolve a poorly soluble piperidine hydrochloride salt.

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Primary reaction solvent (e.g., a non-polar organic solvent)

  • Co-solvent (e.g., DMSO, ethanol)

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction vessel containing the primary solvent, add the 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

  • Begin vigorous stirring.

  • Slowly add the co-solvent dropwise to the suspension.

  • Observe the mixture for dissolution. Continue adding the co-solvent until the solid is completely dissolved.

  • Record the final ratio of the primary solvent to the co-solvent to ensure reproducibility.

  • Proceed with the addition of other reagents.

Protocol 2: In-situ Conversion to the Free Base

This protocol is for reactions where the free amine form is required for solubility in a non-polar organic solvent.

Materials:

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Anhydrous non-polar organic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the 4-(Hydroxymethyl)piperidin-4-ol hydrochloride (1 equivalent) in the anhydrous organic solvent under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the tertiary amine base (1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. The solid hydrochloride salt will react to form the soluble free amine and a precipitated tertiary amine hydrochloride salt.

  • The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step. Alternatively, the precipitated salt can be removed by filtration under an inert atmosphere.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue with 4-(Hydroxymethyl)piperidin-4-ol HCl solvent Is the solvent polar? start->solvent change_solvent Switch to a polar solvent (e.g., Methanol, Water) solvent->change_solvent No add_cosolvent Add a polar co-solvent (e.g., DMSO, Ethanol) solvent->add_cosolvent Yes check_dissolution Is the compound dissolved? change_solvent->check_dissolution heat Apply gentle heating add_cosolvent->heat sonicate Use sonication heat->sonicate sonicate->check_dissolution proceed Proceed with reaction check_dissolution->proceed Yes free_base Consider converting to free base for non-polar solvents check_dissolution->free_base No

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_1 Experimental Workflow start Reaction with 4-(Hydroxymethyl)piperidin-4-ol HCl solvent_type Reaction Solvent Type? start->solvent_type polar_solvent Use in Polar Solvent solvent_type->polar_solvent Polar nonpolar_solvent Use in Non-Polar Solvent solvent_type->nonpolar_solvent Non-Polar direct_dissolution Direct Dissolution (with co-solvent/heat if needed) polar_solvent->direct_dissolution conversion In-situ conversion to free base (using TEA or DIPEA) nonpolar_solvent->conversion reaction_polar Run Reaction direct_dissolution->reaction_polar reaction_nonpolar Run Reaction conversion->reaction_nonpolar

Caption: Decision workflow for handling the starting material.

G cluster_2 Factors Affecting Solubility solubility Solubility of Piperidine HCl Salt solvent Solvent Polarity solubility->solvent dependent on ph pH of Solution solubility->ph dependent on temp Temperature solubility->temp dependent on form Physical Form (Salt vs. Free Base) solubility->form dependent on additives Additives (Co-solvents, Surfactants) solubility->additives can be modified by solvent->additives related to ph->form influences

Caption: Key factors influencing the solubility of piperidine salts.

References

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

Welcome to the technical support center for the synthesis and optimization of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed exp...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 4-(Hydroxymethyl)piperidin-4-ol hydrochloride?

A common and plausible synthetic pathway begins with N-Boc-4-piperidone. The synthesis involves three key steps:

  • Addition of a hydroxymethyl group: Reaction of N-Boc-4-piperidone with a suitable one-carbon nucleophile, such as the Grignard reagent of a protected methanol or, more directly, with a formaldehyde equivalent.

  • Reduction of the ketone: The carbonyl group at the 4-position is then reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Deprotection and salt formation: The N-Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Q2: I am observing low yields in the first step (hydroxymethylation). What are the potential causes?

Low yields in the hydroxymethylation step can be due to several factors, including incomplete reaction, side reactions, or issues with the starting material's purity. It is crucial to ensure all reagents are pure and the reaction is conducted under anhydrous conditions, especially if using a Grignard reagent.

Q3: The reduction of the piperidinone is not selective and is leading to multiple products. How can I improve this?

The stereoselectivity of the reduction can be influenced by the choice of reducing agent and the reaction conditions. For instance, using a bulkier reducing agent might favor the formation of a specific stereoisomer. Additionally, optimizing the reaction temperature can help minimize the formation of side products.[1]

Q4: During the final deprotection and salt formation step, my product is impure. What could be the issue?

Impurities in the final product can arise from incomplete deprotection or the presence of byproducts from previous steps. Ensure the deprotection reaction goes to completion by monitoring it with techniques like TLC or LC-MS. Proper purification of the intermediate products is also critical to obtaining a pure final compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Issue 1: Low Yield in the Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalyst or reagent.Ensure the catalyst is fresh and active. For reagents like Grignard, titrate to determine the exact concentration before use.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of significant side products Reaction temperature is too high.Lower the reaction temperature to minimize the formation of undesired byproducts.[2]
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of the reactants. An excess of one reagent might lead to side reactions.
Product loss during workup Inefficient extraction.Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is adjusted correctly to maximize product recovery.
Product degradation.Handle the product under an inert atmosphere if it is sensitive to air or moisture.
Issue 2: Incomplete Reaction
Symptom Possible Cause Suggested Solution
Starting material remains after the reaction Insufficient reaction time.Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Catalyst poisoning.Ensure all glassware is clean and dry, and solvents are of high purity to avoid catalyst deactivation.[2]
Poor mixing.Use a suitable stirring mechanism to ensure the reaction mixture is homogeneous.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities during chromatography Inappropriate solvent system.Screen different solvent systems to find one that provides better separation on TLC before attempting column chromatography.
Overloading the column.Use an appropriate amount of crude product relative to the amount of stationary phase in the column.
Product crystallizes with impurities Solvent for crystallization is not ideal.Screen various solvents and solvent mixtures to find the best conditions for recrystallization that will exclude impurities.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidin-4-ol

This protocol describes a plausible method for the synthesis of the N-Boc protected intermediate.

Materials:

  • N-Boc-4-piperidone

  • Paraformaldehyde

  • Grignard reagent (e.g., MeMgBr) or a base like n-BuLi

  • Anhydrous THF

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydroxymethylation: To a solution of N-Boc-4-piperidone in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a suitable nucleophile (e.g., prepared from paraformaldehyde and a strong base).

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.

  • Reduction: Dissolve the crude ketone in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding water and concentrate the mixture to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc-4-(hydroxymethyl)piperidin-4-ol.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection and Hydrochloride Salt Formation

Materials:

  • N-Boc-4-(hydroxymethyl)piperidin-4-ol

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-(hydroxymethyl)piperidin-4-ol in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane to the solution.

  • Stir the mixture at room temperature for 4 hours. The product should precipitate out of the solution.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Data Presentation

Table 1: Optimization of the Reduction of N-Boc-4-hydroxy-4-(hydroxymethyl)piperidone
Entry Reducing Agent Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (ax:eq)
1NaBH₄Methanol254853:1
2NaBH₄Ethanol254822.8:1
3LiAlH₄THF02921.5:1
4L-Selectride®THF-78675>20:1
5NaBH(OAc)₃Dichloromethane2512681:1.2

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 4-(Hydroxymethyl)piperidin-4-ol HCl cluster_analysis Analysis & Purification start N-Boc-4-piperidone step1 Hydroxymethylation start->step1 intermediate1 N-Boc-4-hydroxy-4-(hydroxymethyl)piperidone step1->intermediate1 analysis1 TLC/LC-MS step1->analysis1 step2 Reduction intermediate1->step2 purification1 Column Chromatography intermediate1->purification1 intermediate2 N-Boc-4-(hydroxymethyl)piperidin-4-ol step2->intermediate2 step2->analysis1 step3 Deprotection & Salt Formation intermediate2->step3 intermediate2->purification1 product 4-(Hydroxymethyl)piperidin-4-ol HCl step3->product analysis2 NMR/MS step3->analysis2 purification2 Recrystallization product->purification2

Caption: Synthetic workflow for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Troubleshooting Logic

troubleshooting_logic problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Loss during Workup problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Check Reagent/Catalyst Activity cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Adjust Stoichiometry cause2->solution2b solution3a Optimize Extraction cause3->solution3a solution3b Modify Purification cause3->solution3b

Caption: Troubleshooting flowchart for low product yield.

References

Optimization

Technical Support Center: Synthesis and Handling of Hygroscopic Piperidine Salts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of piperidine salts in synt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of piperidine salts in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What makes piperidine salts hygroscopic?

A: Piperidine salts are hygroscopic due to the presence of the charged piperidinium cation and a corresponding anion, which can form strong hydrogen bonds with water molecules from the atmosphere. The extent of hygroscopicity is influenced by the nature of the anion and the crystal lattice structure of the salt.

Q2: How can I determine if a piperidine salt I have synthesized is hygroscopic?

A: A simple qualitative test is to expose a small amount of the salt to the ambient atmosphere for a short period. If the material becomes sticky, clumpy, or appears to dissolve, it is likely hygroscopic. For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the standard method to determine the extent and rate of water uptake at different relative humidity levels. Karl Fischer titration can also be used to determine the initial water content of your salt.

Q3: What are the consequences of using a hygroscopic piperidine salt without proper drying in a moisture-sensitive reaction?

A: Using a "wet" piperidine salt in a moisture-sensitive reaction can have several negative consequences. The absorbed water can act as an unwanted reactant or nucleophile, leading to the formation of byproducts and a reduction in the yield of the desired product.[1] In reactions where the piperidine salt is used as a catalyst, water can deactivate the catalyst, leading to slower reaction rates or complete inhibition of the reaction. Furthermore, the presence of water can affect the solubility of reactants and reagents, potentially altering the reaction kinetics and outcome.

Q4: What are the best practices for storing hygroscopic piperidine salts?

A: To maintain their integrity, hygroscopic piperidine salts should be stored in a dry environment. This can be achieved by placing them in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[2] For highly sensitive salts, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended. Containers should be tightly sealed, and for added protection, the seal can be wrapped with Parafilm®. It is also good practice to store bulk quantities in smaller, well-sealed containers to minimize exposure of the entire batch to the atmosphere each time it is used.

Q5: My piperidine salt has turned into a hard cake or a gummy solid. What should I do?

A: This is a common issue with hygroscopic substances and is caused by the absorption of atmospheric moisture.[3] The material will need to be dried thoroughly before use. Grinding the caked material into a fine powder can facilitate the drying process. The recommended drying method will depend on the thermal stability of the salt and is addressed in the Troubleshooting Guide and Experimental Protocols sections.

Troubleshooting Guides

Problem: Inconsistent reaction yields when using a piperidine salt.

  • Possible Cause: The hygroscopic nature of the piperidine salt is leading to variable amounts of water being introduced into the reaction, affecting the reaction stoichiometry and catalyst activity.

  • Solution:

    • Dry the Salt: Before each reaction, dry the required amount of the piperidine salt under appropriate conditions (see Experimental Protocol 1).

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your salt before and after drying to ensure it meets the requirements of your reaction (see Experimental Protocol 2).

    • Inert Atmosphere: Handle the dried salt under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent re-absorption of moisture.[4]

Problem: Difficulty in obtaining an accurate weight of the piperidine salt.

  • Possible Cause: The salt is rapidly absorbing moisture from the air during weighing, leading to a continuously increasing mass on the analytical balance.

  • Solution:

    • Weigh by Difference: Weigh a sealed vial containing the dried salt. Quickly transfer the desired amount of salt to the reaction vessel and re-weigh the vial. The difference in weight is the amount of salt transferred.

    • Work Quickly: Minimize the time the salt is exposed to the atmosphere. Have all necessary equipment and reagents ready before opening the container of the hygroscopic salt.

    • Controlled Environment: If possible, perform the weighing in a glove box with a controlled, low-humidity atmosphere.

Problem: The synthesized piperidine salt is difficult to isolate as a free-flowing solid.

  • Possible Cause: The salt is highly hygroscopic and is absorbing moisture from the solvent or the atmosphere during workup and isolation.

  • Solution:

    • Anhydrous Solvents: Use anhydrous solvents for the final precipitation and washing steps.

    • Inert Atmosphere Filtration: Perform the filtration under a blanket of inert gas using a Schlenk filter apparatus.[4]

    • Azeotropic Drying: For some salts, co-evaporation with an anhydrous solvent that forms an azeotrope with water (e.g., toluene) can help remove residual moisture.

Data Presentation: Characterizing Hygroscopicity

While a comprehensive, publicly available database of the hygroscopicity of all piperidine salts is not available, the following table illustrates the type of quantitative data that can be generated for a specific piperidine salt, such as piperidinium chloride, using Dynamic Vapor Sorption (DVS). Researchers are encouraged to perform this analysis on their specific salts to understand their behavior.

Relative Humidity (%)Water Uptake (% w/w) - Illustrative Data for Piperidinium ChlorideHygroscopicity Classification
200.1Non-hygroscopic
400.5Slightly hygroscopic
601.8Slightly hygroscopic
805.2Hygroscopic
9012.5Hygroscopic

Hygroscopicity classification is based on the European Pharmacopoeia guidelines.

Experimental Protocols

Protocol 1: Drying a Hygroscopic Piperidine Salt

Objective: To remove absorbed atmospheric water from a hygroscopic piperidine salt before use in a moisture-sensitive reaction.

Materials:

  • Hygroscopic piperidine salt

  • Vacuum oven

  • Schlenk flask or other suitable oven-safe glassware

  • Desiccator

Procedure:

  • Place the hygroscopic piperidine salt in a clean, dry Schlenk flask.

  • Place the flask in a vacuum oven.

  • Heat the oven to a temperature appropriate for the salt's thermal stability (typically 40-60 °C for many organic salts, but this should be determined for each specific salt to avoid decomposition).

  • Apply a vacuum to the oven (e.g., <10 mmHg).

  • Dry the salt under vacuum for 4-24 hours, depending on the amount of salt and its degree of hygroscopicity.

  • To determine if the salt is dry, a small sample can be taken for Karl Fischer titration.

  • Once dry, turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Quickly transfer the dried salt to a desiccator for storage or use it immediately in your reaction.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantitatively determine the water content of a piperidine salt.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or other suitable Karl Fischer solvent

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Piperidine salt sample

  • Analytical balance

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint.

  • Accurately weigh a sample of the piperidine salt (the amount will depend on the expected water content and the type of titrator used).

  • Quickly and carefully add the weighed sample to the titration vessel.

  • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • The instrument will calculate and display the water content of the sample, usually as a percentage or in parts per million (ppm).

  • It is good practice to run the analysis in triplicate to ensure the accuracy and precision of the results.

Visualizations

experimental_workflow start Start: Synthesized Piperidine Salt qual_test Qualitative Test: Expose to Air start->qual_test hygroscopic Hygroscopic? qual_test->hygroscopic non_hygroscopic Non-Hygroscopic: Store in Sealed Container hygroscopic->non_hygroscopic No quant_analysis Quantitative Analysis: Karl Fischer / DVS hygroscopic->quant_analysis Yes use Use in Moisture- Sensitive Reaction non_hygroscopic->use dry Dry Salt (e.g., Vacuum Oven) quant_analysis->dry store Store in Desiccator or Glove Box dry->store store->use

Caption: Workflow for handling a newly synthesized piperidine salt.

troubleshooting_flowchart start Problem: Inconsistent Reaction Yields check_salt Is the piperidine salt hygroscopic? start->check_salt not_hygroscopic Investigate other reaction parameters check_salt->not_hygroscopic No is_hygroscopic Assume water contamination check_salt->is_hygroscopic Yes quantify_water Quantify water content (Karl Fischer) is_hygroscopic->quantify_water dry_salt Dry the salt before use quantify_water->dry_salt inert_atmosphere Handle under inert atmosphere dry_salt->inert_atmosphere re_run_reaction Re-run reaction with dried salt inert_atmosphere->re_run_reaction

Caption: Troubleshooting guide for inconsistent reaction yields.

References

Troubleshooting

analytical methods for detecting impurities in 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 4-(Hydroxymethyl)piperidin-4-ol hydroch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for detecting impurities in 4-(Hydroxymethyl)piperidin-4-ol hydrochloride?

A1: Due to the polar nature of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For HPLC, reversed-phase chromatography with ion-pairing agents or specialized columns for polar compounds is often employed. For GC analysis, derivatization is typically necessary to increase the volatility of the analyte and its impurities.[1]

Q2: What are the potential impurities I should be looking for?

A2: Potential impurities can originate from the synthesis process or degradation. Common impurities may include starting materials, intermediates, byproducts, and degradation products. Based on the synthesis of similar piperidine compounds, potential impurities could include unreacted starting materials or byproducts from side reactions. Forced degradation studies on similar piperidine derivatives suggest that oxidation products (like N-oxides) and products of thermal degradation are also possible.[2][3]

Q3: Is chiral separation necessary for this compound?

A3: 4-(Hydroxymethyl)piperidin-4-ol does not contain a chiral center. Therefore, chiral separation methods are not typically required for routine impurity analysis unless a chiral impurity is suspected from a specific synthetic route using chiral reagents.

Q4: Why is derivatization required for GC analysis of this compound?

A4: 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a polar and non-volatile compound due to the presence of hydroxyl and amine functional groups. Derivatization chemically modifies these polar groups, replacing the active hydrogens with less polar and more volatile groups (e.g., trimethylsilyl groups), making the compound suitable for GC analysis.[4][5]

Q5: What kind of detector is most appropriate for HPLC analysis?

A5: Since 4-(Hydroxymethyl)piperidin-4-ol hydrochloride lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly suitable. Alternatively, pre-column derivatization with a UV-active agent can be performed to allow for detection with a standard UV detector.[6][7]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing) for the main peak and impurities Secondary interactions with free silanol groups on the column; Inappropriate mobile phase pH.- Use a base-deactivated column.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).- Adjust the mobile phase pH to ensure consistent ionization of the analyte and impurities.
Inconsistent retention times Fluctuations in mobile phase composition; Unstable column temperature; Insufficient column equilibration with ion-pairing reagent.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Allow for extended equilibration time when using ion-pairing reagents to ensure a stable baseline.[8]
Low sensitivity or no peaks detected with UV detector The analyte and impurities lack a significant chromophore.- Use a universal detector like CAD or ELSD.- Employ a pre-column derivatization method using a UV-active derivatizing agent like 4-toluenesulfonyl chloride.[9]
Baseline drift or noise when using ion-pairing agents Impurities in the ion-pairing reagent; Slow column equilibration.- Use high-purity, HPLC-grade ion-pairing reagents.- Ensure the column is fully equilibrated with the mobile phase containing the ion-pairing agent.[8][10]
Split peaks for the main analyte or impurities The sample is dissolved in a solvent much stronger than the mobile phase; Co-elution of impurities.- Dissolve the sample in the mobile phase or a weaker solvent.- Adjust the mobile phase composition or gradient to improve separation.
GC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
No peaks or very small peaks for the analyte and impurities Incomplete derivatization; Thermal degradation in the injector.- Optimize derivatization conditions (reagent concentration, temperature, and time).- Ensure the sample and derivatization reagents are anhydrous.- Use a lower injector temperature.
Peak tailing Adsorption of underivatized polar groups on active sites in the GC system (liner, column).- Ensure complete derivatization.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.
Ghost peaks in the chromatogram Carryover from a previous injection; Bleed from the septum or column.- Implement a thorough rinse of the syringe and injector port between injections.- Use a high-quality, low-bleed septum and column.
Irproducible peak areas Inconsistent injection volume; Leak in the system; Incomplete derivatization reaction.- Check the syringe for air bubbles and ensure proper operation.- Perform a leak check on the GC system.- Ensure consistent and complete derivatization for all samples and standards.
Broad solvent front Injection of a large volume of a highly volatile solvent.- Reduce the injection volume.- Use a solvent with a boiling point closer to the initial oven temperature.

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods used for piperidine-containing compounds. Please note that these values are illustrative and specific performance should be validated for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Analytical MethodAnalyteLODLOQLinearity (r²)Recovery (%)Reference
RP-HPLC with pre-column derivatizationPiperidine0.15 µg/mL0.44 µg/mL0.9996101.82[9]
RP-HPLC with UV detectionPiperine0.015 µg/mL0.044 µg/mL0.9999101.3[6]
Chiral HPLC with pre-column derivatization(S)-piperidin-3-amine----[10]
UHPLC-MS/MSPyrrolizidine Alkaloids0.015–0.75 µg/kg0.05–2.5 µg/kg>0.9964.5–112.2[11]

Experimental Protocols

Protocol 1: HPLC-CAD Method for Impurity Profiling

This method is suitable for the simultaneous analysis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride and its potential non-volatile impurities.

1. Chromatographic Conditions:

  • Column: Mixed-mode or polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold at 40% B, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh about 25 mg of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of Mobile Phase A and B (95:5).

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

3. System Suitability:

  • Prepare a solution containing the main compound and known impurities (if available).

  • The resolution between the main peak and the closest eluting impurity should be greater than 1.5.

  • The tailing factor for the main peak should be less than 2.0.

  • The relative standard deviation (%RSD) for replicate injections of the main peak area should be less than 2.0%.

Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)

This method is suitable for the detection of volatile and semi-volatile impurities after derivatization.

1. Derivatization Procedure (Silylation):

  • Accurately weigh about 10 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation Chromatographic Separation (Mixed-Mode Column) hplc->separation detection CAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: HPLC-CAD experimental workflow for impurity analysis.

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization (Silylation) dissolve->derivatize gcms Inject into GC-MS derivatize->gcms separation Chromatographic Separation (DB-5 Column) gcms->separation detection Mass Spectrometry Detection separation->detection tic Generate Total Ion Chromatogram detection->tic spectra Mass Spectra Analysis & Identification tic->spectra quant Quantification spectra->quant

Caption: GC-MS with derivatization workflow for impurity analysis.

References

Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Hydroxymethyl)piperidi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Experimental Workflow

The synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a multi-step process that requires careful control of reaction conditions. The general workflow is outlined below.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 4-Piperidone B N-Boc-4-piperidone A->B Boc Anhydride, Base C N-Boc-4-piperidone D 1-Boc-4-hydroxy-4-(hydroxymethyl)piperidine C->D One-carbon nucleophile (e.g., HCHO precursor) E 1-Boc-4-hydroxy-4-(hydroxymethyl)piperidine F 4-(Hydroxymethyl)piperidin-4-ol E->F Acidic conditions (e.g., HCl) G 4-(Hydroxymethyl)piperidin-4-ol H 4-(Hydroxymethyl)piperidin-4-ol hydrochloride G->H HCl solution

A high-level overview of the synthetic pathway to 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and scale-up of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Incomplete Boc Protection - Insufficient Boc anhydride or base.- Presence of water in the reaction mixture.- Low reaction temperature.- Use a slight excess of Boc anhydride (1.1-1.2 equivalents).- Ensure all reagents and solvents are anhydrous.- Maintain the reaction temperature as specified in the protocol.
Step 2: Low Yield of Hydroxymethylation - Inactive one-carbon nucleophile (e.g., degraded formaldehyde source).- Steric hindrance.- Competing enolization of the piperidone.- Use freshly prepared or high-quality formaldehyde or its equivalent.- Consider using a less hindered base if enolization is suspected.- Optimize reaction temperature; lower temperatures may favor addition over enolization.
Step 2: Formation of Byproducts - Multiple additions of the one-carbon nucleophile.- Side reactions due to impurities in starting materials.- Control the stoichiometry of the one-carbon nucleophile carefully.- Purify the N-Boc-4-piperidone before use.- Analyze byproducts by LC-MS or NMR to understand their structure and formation mechanism.
Step 3: Incomplete Deprotection - Insufficient acid concentration or reaction time.- Low reaction temperature.- Increase the concentration of HCl or extend the reaction time.- Gently warm the reaction mixture if the reaction is sluggish at room temperature.
Step 4: Difficulty in Crystallization of the Hydrochloride Salt - Presence of impurities.- Incorrect solvent system.- Supersaturation issues.- Purify the free base by column chromatography or recrystallization before salt formation.- Screen different solvent/anti-solvent systems (e.g., ethanol/ether, isopropanol/hexane).- Use seed crystals to induce crystallization.
Scale-Up: Exothermic Reaction in Step 2 - Poor heat dissipation in a large reactor.- Ensure efficient stirring and external cooling.- Add the one-carbon nucleophile slowly and monitor the internal temperature closely.
Scale-Up: Product Isolation and Filtration Issues - Fine particle size of the hydrochloride salt.- Gummy or oily product.- Optimize the crystallization conditions to obtain larger crystals.- Consider using a different filtration setup (e.g., a filter press for very large scales).

Frequently Asked Questions (FAQs)

Q1: What is a suitable one-carbon nucleophile for the hydroxymethylation step?

A1: A common and effective approach is the use of a Grignard reagent derived from a protected hydroxymethyl group, such as (methoxymethyl)magnesium chloride, followed by deprotection. Alternatively, reactions involving formaldehyde or paraformaldehyde under basic or organocatalytic conditions can be explored, though these may present challenges with multiple additions.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates and the final product.

Q3: What are the critical safety precautions for this synthesis?

A3: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Grignard reagents are highly reactive and moisture-sensitive, requiring handling under an inert atmosphere (e.g., nitrogen or argon). Acids used for deprotection and salt formation are corrosive and should be handled with care.

Q4: Can the Boc protecting group be replaced with another protecting group?

A4: Yes, other nitrogen protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the specific reaction conditions planned for subsequent steps and the deprotection strategy. The Boc group is often preferred due to its stability and ease of removal under acidic conditions which can be combined with the hydrochloride salt formation step.

Q5: What is the best way to purify the final product?

A5: The final hydrochloride salt can typically be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. If the free base is isolated before salt formation, it can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
  • To a stirred solution of 4-piperidone hydrochloride monohydrate in a suitable organic solvent (e.g., dichloromethane), add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Synthesis of 1-Boc-4-hydroxy-4-(hydroxymethyl)piperidine
  • Prepare a solution of a suitable one-carbon nucleophile. For example, a Grignard reagent like (methoxymethyl)magnesium chloride can be prepared from methoxymethyl chloride and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool a solution of N-Boc-4-piperidone in anhydrous THF to -78 °C.

  • Slowly add the Grignard reagent to the piperidone solution.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

  • The methoxymethyl ether can then be deprotected under acidic conditions to yield the diol.

Step 3 & 4: Deprotection and Hydrochloride Salt Formation
  • Dissolve the crude 1-Boc-4-hydroxy-4-(hydroxymethyl)piperidine in a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl).

  • Stir the mixture at room temperature. The deprotection and salt formation often occur simultaneously, leading to the precipitation of the product.

  • Monitor the reaction for the disappearance of the starting material.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Quantitative Data Summary

The following table provides typical quantitative data for the synthesis. Actual results may vary depending on the specific conditions and scale.

Step Reactant Reagent Solvent Typical Yield Purity
1. Protection 4-Piperidone HClBoc AnhydrideDichloromethane>95%>98% (by NMR)
2. Hydroxymethylation N-Boc-4-piperidone(Methoxymethyl)magnesium chlorideTHF70-85%>95% (by LC-MS)
3. Deprotection & Salt Formation 1-Boc-4-hydroxy-4-(hydroxymethyl)piperidineHClDioxane/Methanol>90%>99% (by HPLC)

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all applicable safety regulations.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperidine Building Blocks: Spotlight on 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, engage in crucial interactions with biological targets, and provide a three-dimensional framework for molecular design.[4][5] The strategic selection of substituted piperidine building blocks is therefore a critical step in drug discovery. This guide provides a comparative analysis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride against other commonly employed piperidine building blocks, offering insights into their respective advantages and applications.

Introduction to Piperidine Building Blocks in Drug Discovery

Piperidines are six-membered nitrogen-containing heterocycles that are widely utilized in the synthesis of pharmaceuticals across various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][5] The versatility of the piperidine ring allows for substitution at multiple positions, enabling the fine-tuning of properties such as lipophilicity, basicity, and metabolic stability.[5] The introduction of functional groups can also provide vectors for further chemical elaboration or act as key pharmacophoric elements.

This guide focuses on a selection of piperidine building blocks to highlight the impact of substitution on their utility:

  • Piperidine: The unsubstituted parent heterocycle.

  • 4-Hydroxypiperidine: A simple monosubstituted piperidine.

  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride: A geminally disubstituted piperidine with two hydrophilic groups.

  • N-Boc-4-piperidone: A protected keto-piperidine for diverse functionalization.

  • 2-Azaspiro[3.3]heptane: A spirocyclic bioisostere of piperidine.

Physicochemical and Structural Comparison

The choice of a piperidine building block significantly influences the properties of the final molecule. The following table summarizes key physicochemical parameters for our selected examples.

Building BlockMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)Key Structural Features
PiperidineC₅H₁₁N85.150.911.2Unsubstituted, flexible
4-HydroxypiperidineC₅H₁₁NO101.15-0.310.4Single hydroxyl group, increased polarity
4-(Hydroxymethyl)piperidin-4-ol hydrochlorideC₆H₁₄ClNO₂167.63-1.29.8Geminal diol, high polarity, increased 3D shape
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.251.1N/A (protected)Ketone for functionalization, lipophilic Boc group
2-Azaspiro[3.3]heptaneC₆H₁₁N97.160.411.1Spirocyclic, rigid, novel exit vectors

Note: LogP and pKa values are estimations from chemical software and can vary based on the prediction algorithm and experimental conditions.

The introduction of hydroxyl groups, as seen in 4-hydroxypiperidine and 4-(hydroxymethyl)piperidin-4-ol, significantly decreases the lipophilicity (LogP) and increases the polarity of the molecule. This can be advantageous for improving aqueous solubility and modulating cell permeability. The geminal di-substitution in 4-(hydroxymethyl)piperidin-4-ol offers a more pronounced effect on polarity and introduces a greater degree of three-dimensionality compared to the monosubstituted analog.[6]

Applications and Synthetic Utility

The choice of building block is often dictated by the desired synthetic outcome and the intended biological target.

Workflow for Piperidine Building Block Selection

G A Define Target Properties (e.g., solubility, 3D shape, exit vectors) C Need Increased Polarity? A->C G Need Further Functionalization at C4? A->G I Need Novel Exit Vectors & Rigidity? A->I B Consider Unsubstituted Piperidine (Baseline lipophilicity) K Select Optimal Building Block B->K C->B No E Need Greater Polarity & 3D Shape? C->E Yes D 4-Hydroxypiperidine (Simple modification) D->K E->D No F 4-(Hydroxymethyl)piperidin-4-ol (Geminal diol) E->F Yes F->K H N-Boc-4-piperidone (Versatile ketone handle) G->H Yes H->K J Spirocyclic/Bicyclic Analogs (e.g., 2-Azaspiro[3.3]heptane) I->J Yes J->K

Caption: Logical workflow for selecting a piperidine building block.

4-(Hydroxymethyl)piperidin-4-ol hydrochloride in Practice

The geminal diol structure of 4-(hydroxymethyl)piperidin-4-ol offers unique advantages. The two hydroxyl groups can act as hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with protein targets. This building block is particularly useful in the design of inhibitors for enzymes where interactions with the hinge region are critical, such as kinases. The increased three-dimensional character can also lead to improved selectivity by accessing deeper or more complex binding pockets.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application of these building blocks.

Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes a common method for the protection of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Petroleum ether

Procedure:

  • To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

  • At 25-30°C, add di-tert-butyl dicarbonate.

  • Reflux the reaction mixture for 6-8 hours.

  • Filter the insoluble materials and concentrate the methanol phase.

  • To the concentrated residue, add petroleum ether to induce crystallization.

  • Filter the white crystalline product and dry under vacuum.[7]

Reaction Workflow for N-Boc Protection

G Reactants 4-Hydroxypiperidine Boc₂O K₂CO₃ Methanol Reaction Reflux (6-8h) Reactants->Reaction Workup Filtration Concentration Reaction->Workup Crystallization Add Petroleum Ether Refrigerate Workup->Crystallization Product N-Boc-4-hydroxypiperidine Crystallization->Product

Caption: Workflow for the synthesis of N-Boc-4-hydroxypiperidine.

General Procedure for N-Alkylation of Piperidines

This protocol outlines a general method for the N-alkylation of piperidine derivatives.

Materials:

  • Piperidine derivative (e.g., 4-(hydroxymethyl)piperidin-4-ol hydrochloride)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a solution of the piperidine derivative in acetonitrile, add potassium carbonate.

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance in a Simulated Drug Discovery Cascade

To illustrate the potential impact of building block selection, we can consider a hypothetical kinase inhibitor discovery program.

Stage4-(Hydroxymethyl)piperidin-4-ol4-HydroxypiperidinePiperidine
Initial Hit
Potency (IC₅₀)500 nM1 µM5 µM
SolubilityHighModerateLow
Lead Optimization
SelectivityHigh (due to 3D shape)ModerateLow
Metabolic StabilityModerate (potential for glucuronidation)Low (oxidation at C4)Low (oxidation at multiple sites)
In vivo EfficacyGood oral bioavailabilityModerate oral bioavailabilityPoor oral bioavailability

In this simulated scenario, the increased polarity and three-dimensionality of the 4-(hydroxymethyl)piperidin-4-ol-based compound lead to improved potency, solubility, and selectivity from the outset. While metabolic stability might require further optimization, the overall profile suggests a more promising starting point for a successful drug discovery campaign.

Conclusion

The selection of a piperidine building block is a multi-parameter optimization problem. While simple scaffolds like piperidine and 4-hydroxypiperidine are valuable tools, more complex, functionalized building blocks like 4-(hydroxymethyl)piperidin-4-ol hydrochloride offer significant advantages in tuning physicochemical properties and achieving desired biological activities. The geminal diol motif, in particular, provides a unique combination of high polarity and increased three-dimensionality, making it an attractive choice for modern drug discovery challenges. Researchers should carefully consider the desired properties of their target compounds when selecting from the diverse palette of available piperidine building blocks.

References

Comparative

structure-activity relationship (SAR) studies of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride analogs

For Researchers, Scientists, and Drug Development Professionals The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Thi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-disubstituted piperidine analogs, with a particular focus on derivatives related to 4-(hydroxymethyl)piperidin-4-ol. Due to the limited direct research on 4-(hydroxymethyl)piperidin-4-ol hydrochloride analogs, this guide synthesizes findings from studies on structurally similar compounds, including 4-aryl-4-hydroxypiperidines and other 4,4-disubstituted piperidines. The information presented herein is intended to guide the rational design of novel therapeutics.

The core pharmacophore of these analogs generally consists of a piperidine ring with crucial substitutions at the 1- and 4-positions. The nitrogen atom at position 1 and the substituents at the C4 position are key determinants of pharmacological activity and selectivity. Modifications at these positions have profound effects on the interaction of the compounds with their biological targets.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological activities of various 4,4-disubstituted piperidine analogs, categorized by their therapeutic targets. This data, extracted from multiple studies, allows for a comparative assessment of how structural modifications influence potency and selectivity.

Table 1: Analogs Targeting Opioid Receptors

Compound IDR1 (N-Substitution)R2 (C4-Substitution)R3 (C4-Substitution)Receptor Binding Affinity (Ki, nM)Reference
Analog 1 -CH2CH2-Ph-Ph-OHµ: 1.2, δ: 25.4, κ: 3.1[1]
Analog 2 -CH2CH2-Thiophene-Ph-OHµ: 0.8, δ: 18.2, κ: 2.5[1]
Analog 3 -(CH2)3-Ph-Ph-OHµ: 2.5, δ: 45.1, κ: 6.8[1]
Analog 4 -CH2CH(CH3)-Ph-Ph-OHµ: 0.5, δ: 10.5, κ: 1.7[1]

*Ph = Phenyl

Table 2: Analogs with Anti-Tuberculosis Activity

Compound IDN-SubstitutionC4-Aryl SubstitutionMIC (µg/mL)Reference
Analog 5 -CH2CH(OH)CH2O-(4-Cl-Ph)4-Cl-3-CF3-Ph>50
Analog 6 -CH2CH(OH)CH2O-(4-CF3-Ph)4-Cl-3-CF3-Ph1.5

Table 3: Analogs as Influenza Virus Fusion Inhibitors

Compound IDR1 (N-Substitution)R2 (C4-Substitution)R3 (C4-Substitution)H1N1 IC50 (µM)Reference
Analog 7 -CH2-Ph-NH-CH2-Ph-CONH-CH(CH3)20.2[2]
Analog 8 -CH2-(4-F-Ph)-NH-CH2-Ph-CONH-CH(CH3)20.1[2]
Analog 9 -CH2-Ph-NH-CH2-(4-Cl-Ph)-CONH-CH(CH3)20.3[2]
Analog 10 -CH2-Ph-NH-CH2-Ph-CONH-c-Hex0.5[2]

*c-Hex = Cyclohexyl

Experimental Protocols

The synthesis and biological evaluation of 4,4-disubstituted piperidine analogs involve a series of well-established chemical and pharmacological procedures.

General Synthesis of 4,4-Disubstituted Piperidines

A common synthetic route to 4,4-disubstituted piperidines starts from a suitable N-substituted-4-piperidone.

  • Grignard Reaction: The N-substituted-4-piperidone is treated with an aryl or alkyl Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous solvent like tetrahydrofuran (THF) to yield the corresponding 4-aryl-4-hydroxypiperidine or 4-alkyl-4-hydroxypiperidine.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Salt Formation: For analogs intended for biological testing, the free base is often converted to a hydrochloride salt by treating a solution of the compound in an organic solvent (e.g., diethyl ether) with a solution of HCl in the same or a miscible solvent.

Receptor Binding Assays

The affinity of the synthesized analogs for their target receptors is typically determined using competitive radioligand binding assays.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Antiviral Assays

The antiviral activity of the analogs is assessed using cell-based assays.

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is cultured in appropriate media.

  • Infection: The cells are infected with the virus in the presence of varying concentrations of the test compound.

  • Quantification of Viral Replication: After a suitable incubation period, the extent of viral replication is quantified. This can be done by measuring the viral-induced cytopathic effect (CPE), quantifying viral proteins by ELISA, or measuring viral RNA levels by RT-qPCR.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated.

Visualizations

Diagram 1: Generalized Synthetic Workflow

G start N-Substituted-4-Piperidone reaction Grignard Reaction (Anhydrous THF) start->reaction grignard Grignard Reagent (e.g., R-MgBr) grignard->reaction crude Crude 4,4-Disubstituted Piperidin-4-ol reaction->crude purification Column Chromatography crude->purification pure_base Pure Free Base purification->pure_base salt_formation Salt Formation (e.g., in Ether) pure_base->salt_formation hcl HCl Solution hcl->salt_formation final_product Final Hydrochloride Salt salt_formation->final_product G cluster_0 4,4-Disubstituted Piperidine Scaffold A Piperidine Ring B Nitrogen (N1) (Basic center, key for receptor interaction) A->B N C C4-Position (Site for diverse substituents) A->C C4 D R1 Group (Modulates potency and selectivity) B->D Substitution E R2/R3 Groups (Determine biological activity and target) C->E Substituents

References

Validation

A Comparative Guide to the Synthetic Routes of Functionalized Piperidines

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its prevalence underscores the critical i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and versatile synthetic methods for accessing functionalized piperidine derivatives. This guide provides a comparative analysis of several key modern synthetic strategies, offering objective comparisons of their performance with supporting experimental data and detailed methodologies.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles. This cycloaddition reaction, involving an imine as the dienophile (or as part of the diene), provides a direct route to tetrahydropyridine intermediates that can be readily reduced to the corresponding piperidines. The reaction can be effectively catalyzed by both Lewis acids and chiral organocatalysts, enabling asymmetric synthesis.

Mechanism of the Aza-Diels-Alder Reaction

The mechanism of the aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mannich-Michael pathway. The operative mechanism is often influenced by the nature of the reactants and the catalyst employed.[1][2] Lewis acid or Brønsted acid catalysis typically activates the imine dienophile, lowering its LUMO energy and facilitating the cycloaddition.

aza_diels_alder reactant1 Diene product Tetrahydropyridine reactant1->product reactant2 Imine (Dienophile) intermediate Activated Imine or Enamine reactant2->intermediate catalyst Catalyst (Lewis Acid or Organocatalyst) catalyst->intermediate intermediate->product [4+2] Cycloaddition final_product Functionalized Piperidine product->final_product Reduction

Caption: General workflow for the aza-Diels-Alder synthesis of piperidines.

Quantitative Data Comparison
Catalyst TypeDieneImine DerivativeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
Chiral Phosphoric AcidCyclopentadieneN-Benzoyl-α-imino ester5Toluene47990Beilstein J. Org. Chem. 2012, 8, 208-212.[2]
L-prolineQuinaldehydeAryl imine10Water1093-J. Saudi Chem. Soc. 2018, 22, 975-984.[3]
Experimental Protocol: Organocatalytic Aza-Diels-Alder Reaction

Synthesis of an Aza-Tetracycle via Chiral Brønsted Acid Catalysis

In a screw-capped test tube, the imine (0.2 mmol) and cyclopentadiene (0.4 mmol, 2.0 equiv) are suspended in a mixture of hexane/toluene (3:1, 1.0 mL) and stirred at -78 °C for 10 minutes. The chiral phosphoric acid catalyst (5 mol %) is then added to the solution. The mixture is stirred at -78 °C until the consumption of the imine is observed by TLC analysis. Upon completion, the crude reaction mixture is directly loaded onto a silica gel column and purified by column chromatography (hexane/ethyl acetate as eluent) to afford the desired product.

Double Reductive Amination (DRA)

Double reductive amination is a highly effective one-pot method for the synthesis of piperidines from 1,5-dicarbonyl compounds and a nitrogen source, typically ammonia or a primary amine.[4][5] This strategy is particularly powerful when starting from carbohydrate-derived dialdehydes or diketones, as the inherent chirality of the starting material can be translated to the final polyhydroxylated piperidine product.[6][7]

Mechanism of Double Reductive Amination

The reaction proceeds through a cascade of imine formation and reduction steps. Initially, one carbonyl group reacts with the amine to form an imine, which is then reduced in situ. This is followed by an intramolecular cyclization via the formation of a second imine or enamine, which is subsequently reduced to yield the piperidine ring.[4]

double_reductive_amination start 1,5-Dicarbonyl Compound step1 First Imine Formation start->step1 amine Amine (R-NH2) amine->step1 reductant Reducing Agent (e.g., NaBH3CN, H2/Pd) step2 First Reduction reductant->step2 step4 Second Reduction reductant->step4 step1->step2 step3 Intramolecular Imine/Enamine Formation step2->step3 step3->step4 product Functionalized Piperidine step4->product

Caption: Stepwise mechanism of double reductive amination.

Quantitative Data for DRA of Sugar-Derived Dicarbonyls
Dicarbonyl SubstrateAmine SourceReducing AgentSolventYield (%)Reference
D-glucose derived dialdehydeBenzylamineNaBH3CNMeOH65J. Org. Chem. 2008, 73, 8545–8551.
L-xylose derived dialdehydeAmmonium acetateNaBH3CNMeOH78Carbohydr. Res. 2011, 346, 1834-1840.
D-mannose derived dialdehydeAmmonium formateNaBH3CNMeOH50 (2 steps)Arkivoc 2011, (vii), 284-295.
Experimental Protocol: Double Reductive Amination of a Sugar-Derived Dialdehyde

Synthesis of a Polyhydroxylated Piperidine

To a solution of the crude 1,5-dicarbonyl sugar derivative (1.0 mmol) in methanol (10 mL) are added the amine source (e.g., ammonium formate, 5.0 mmol) and sodium cyanoborohydride (3.0 mmol). The reaction mixture is stirred at room temperature and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and purified by ion-exchange chromatography or silica gel column chromatography to afford the polyhydroxylated piperidine derivative.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for the synthesis of the corresponding piperidines.[8] This approach is widely used in both academic and industrial settings. A variety of catalysts, including platinum group metals on carbon supports (e.g., PtO₂, Rh/C), are effective for this transformation. Recent advances have also demonstrated highly chemoselective hydrogenations using iridium(III) catalysts under mild conditions.[9]

General Workflow for Pyridine Hydrogenation

The process involves the reaction of a pyridine derivative with a hydrogen source in the presence of a metal catalyst, leading to the saturation of the aromatic ring.

pyridine_hydrogenation pyridine Substituted Pyridine piperidine Substituted Piperidine pyridine->piperidine catalyst Catalyst (e.g., PtO2, Rh/C, Ir(III)) catalyst->piperidine Catalysis hydrogen Hydrogen Source (H2 gas or transfer reagent) hydrogen->piperidine

Caption: Catalytic hydrogenation of pyridines to piperidines.

Quantitative Data for Catalytic Hydrogenation of Pyridines
Substrate (Pyridine)CatalystH₂ Pressure (bar)Temperature (°C)SolventYield (%)Reference
2-MethylpyridinePtO₂70Room Temp.Acetic AcidHighJ. Chem. Sci. 2015, 127, 1841-1846.[10]
PyridineRh₂O₃ (0.5 mol%)540TFE>99Org. Biomol. Chem., 2024, 22, 1147-1152.[11]
NicotinamideRh/KB (electrocatalytic)N/A25H₂O98J. Am. Chem. Soc. 2023, 145, 17, 9516–9523.[12]
4-PhenylpyridineIr(III) complex5025MeOH95ChemRxiv. Cambridge: Cambridge Open Engage; 2023.[9]
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

To a high-pressure reactor vessel is added the substituted pyridine (e.g., 1.0 g) and platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%). Glacial acetic acid is added as the solvent. The reactor is sealed and purged with an inert gas (e.g., Nitrogen or Argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 70 bar). The reaction mixture is stirred at room temperature for 4-8 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite®. The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude piperidine derivative, which can be further purified by distillation or column chromatography if necessary.[10]

Asymmetric Synthesis via Rhodium-Catalyzed [2+2+2] Cycloaddition

Rhodium-catalyzed [2+2+2] cycloaddition reactions provide a powerful and convergent approach to highly functionalized and enantioenriched piperidine scaffolds.[13] This method involves the cyclotrimerization of an alkyne, an alkene, and an isocyanate, where two of the components can be tethered to control the intra- versus intermolecular nature of the reaction.

Catalytic Cycle for Rhodium-Catalyzed [2+2+2] Cycloaddition

The catalytic cycle is believed to involve the initial formation of a rhodacyclopentadiene intermediate from the coupling of two alkyne units (or an alkyne and an alkene). Subsequent insertion of the third unsaturated component (e.g., isocyanate) leads to a larger metallacycle, which then undergoes reductive elimination to furnish the heterocyclic product and regenerate the active rhodium catalyst.[14]

rhodium_cycloaddition catalyst Rh(I)-L* intermediate1 Rhodacyclopentene catalyst->intermediate1 alkyne1 Alkyne alkyne1->intermediate1 alkene_isocyanate Alkenyl Isocyanate alkene_isocyanate->intermediate1 intermediate2 Metallacycle intermediate1->intermediate2 Isocyanate Insertion product Piperidine Precursor intermediate2->product Reductive Elimination product->catalyst Regenerates

Caption: Simplified catalytic cycle for Rh-catalyzed [2+2+2] cycloaddition.

Quantitative Data for Rhodium-Catalyzed [2+2+2] Cycloaddition
Alkyne SubstrateLigandSolventYield (%)ee (%)Reference
1-HeptyneCKphosToluene7794J. Am. Chem. Soc. 2013, 135, 32, 11700–11703.[13]
PhenylacetyleneCKphosToluene7596J. Am. Chem. Soc. 2013, 135, 32, 11700–11703.[13]
(Trimethylsilyl)acetyleneCKphosToluene8595J. Am. Chem. Soc. 2013, 135, 32, 11700–11703.[13]
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition

In a glove box, a round-bottom flask is charged with chlorobis(ethylene)rhodium(I) dimer (0.005 mmol) and the chiral phosphoramidite ligand (CKphos, 0.01 mmol). The flask is equipped with a reflux condenser and a septum. Outside the glove box, toluene (1 mL) is added, and the mixture is stirred for 15 minutes. A solution of the alkenyl isocyanate (0.10 mmol) and the alkyne (0.16 mmol) in toluene (1 mL) is then added. The reaction mixture is stirred at the desired temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the vinylogous amide product. This intermediate can then be further transformed into the final piperidine derivative.[13]

Direct C-H Functionalization

Direct C-H functionalization of the piperidine ring represents a highly atom- and step-economical approach to introduce molecular complexity. This strategy avoids the need for pre-functionalized substrates. Common methods include directed ortho-lithiation followed by trapping with an electrophile, and more recently, transition-metal-catalyzed or photoredox-catalyzed C-H activation.[15][16][17]

Workflow for Direct α-C-H Lithiation and Functionalization

This method typically involves the deprotonation of the C-H bond alpha to the nitrogen of an N-protected piperidine using a strong base, followed by the addition of an electrophile to form a new C-C or C-heteroatom bond.

ch_functionalization piperidine N-Boc-Piperidine intermediate α-Lithiated Piperidine piperidine->intermediate base Strong Base (e.g., s-BuLi) base->intermediate Deprotonation product α-Functionalized Piperidine intermediate->product electrophile Electrophile (E+) electrophile->product Trapping

Caption: General scheme for direct α-C-H lithiation and functionalization.

Quantitative Data for Diamine-Free α-Lithiation/Trapping of N-Boc-N'-benzylpiperazine

Note: Data for the closely related piperazine system is presented here as a representative example of this methodology.

ElectrophileSolventTemperature (°C)Time (h)Yield (%)Reference
TMSClTHF-30 to RT185J. Am. Chem. Soc. 2010, 132, 13, 4536–4537.[16]
MeO₂CClTHF-30 to RT178J. Am. Chem. Soc. 2010, 132, 13, 4536–4537.[16]
DMFTHF-30 to RT175J. Am. Chem. Soc. 2010, 132, 13, 4536–4537.[16]
Experimental Protocol: Diamine-Free α-Lithiation and Trapping

To a solution of N-Boc-N'-benzylpiperazine (1.0 equiv) in anhydrous THF at -30 °C under an inert atmosphere is added s-BuLi (1.2 equiv) dropwise. The resulting solution is stirred at -30 °C for 1 hour. The electrophile (1.5 equiv) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[16]

References

Comparative

Assessing the Novelty of 4-(Hydroxymethyl)piperidin-4-ol Hydrochloride: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive assessment of the novelty of 4-(Hydroxymethy...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive assessment of the novelty of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in the patent landscape and scientific literature. As of our latest analysis, this compound appears to be a novel chemical entity with no direct citations in existing patents or peer-reviewed publications. This opens up exciting possibilities for its application as a unique building block in medicinal chemistry and materials science.

This guide will objectively compare the potential of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride with existing alternatives, supported by a proposed synthetic protocol and a comparative analysis of related compounds for which experimental data is available.

Comparative Analysis of 4-Hydroxypiperidine Derivatives

To contextualize the potential utility of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, we have summarized the properties of several commercially available and structurally related 4-hydroxypiperidine derivatives. This comparison highlights the diverse applications of this class of compounds, ranging from key intermediates in the synthesis of pharmaceuticals to their direct use as pharmacologically active agents.[1][2] The introduction of a hydroxymethyl group at the 4-position, alongside the existing hydroxyl group, in the novel compound is expected to significantly alter its polarity, hydrogen bonding capacity, and steric profile, potentially leading to unique biological activities and chemical reactivities.

Compound NameStructureKey Applications/PropertiesCommercial Availability
4-(Hydroxymethyl)piperidin-4-ol hydrochloride 4-(Hydroxymethyl)piperidin-4-ol hydrochloride(Novel Compound) Potential as a scaffold in drug discovery, building block for complex molecules, and candidate for new materials. Expected to have increased hydrophilicity and unique coordination properties.Not Commercially Available
4-Hydroxypiperidine4-HydroxypiperidineWidely used as a building block in the synthesis of pharmaceuticals, including analgesics and antipsychotics.[3][4][5]Readily Available[3]
1-Boc-4-hydroxypiperidine1-Boc-4-hydroxypiperidineA protected form of 4-hydroxypiperidine, commonly used in multi-step organic synthesis to control reactivity at the nitrogen atom.[6]Readily Available[7]
4-(4-Chlorophenyl)-4-hydroxypiperidine4-(4-Chlorophenyl)-4-hydroxypiperidineAn important intermediate in the synthesis of antipsychotic drugs like Haloperidol. It also exhibits intrinsic pharmacological activity.[8][9]Commercially Available[10]
4-Phenylpiperidine4-PhenylpiperidineA core scaffold in many opioid analgesics, such as meperidine and fentanyl.[11]Commercially Available

Experimental Protocols: Proposed Synthesis of a Novel Compound

Given the absence of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in the literature, we propose a theoretical synthetic pathway based on well-established organic chemistry principles. The synthesis would likely commence from a readily available starting material, such as N-Boc-4-piperidone.

Proposed Synthesis of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

This proposed synthesis involves a Grignard-type reaction followed by deprotection.

Step 1: Synthesis of 1-Boc-4-(hydroxymethyl)piperidin-4-ol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Preparation (Alternative): In a separate flask, a Grignard reagent is prepared from a suitable protected form of formaldehyde, such as (methoxymethyl)magnesium chloride, in THF.

  • Reaction: The Grignard reagent is added dropwise to the solution of N-Boc-4-piperidone at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 1-Boc-4-(hydroxymethyl)piperidin-4-ol.

Step 2: Deprotection to 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

  • Reaction: The purified 1-Boc-4-(hydroxymethyl)piperidin-4-ol is dissolved in a solution of hydrochloric acid in 1,4-dioxane.

  • Stirring: The reaction mixture is stirred at room temperature for 4 hours.

  • Isolation: The solvent is removed under reduced pressure to yield the final product, 4-(Hydroxymethyl)piperidin-4-ol hydrochloride, as a solid.

Visualizing the Chemistry: Synthetic and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone 1-Boc-4-(hydroxymethyl)piperidin-4-ol 1-Boc-4-(hydroxymethyl)piperidin-4-ol N-Boc-4-piperidone->1-Boc-4-(hydroxymethyl)piperidin-4-ol 1. Grignard Reaction Grignard Reagent (e.g., (CH3OCH2)MgCl) Grignard Reagent (e.g., (CH3OCH2)MgCl) HCl in Dioxane HCl in Dioxane 4-(Hydroxymethyl)piperidin-4-ol hydrochloride 4-(Hydroxymethyl)piperidin-4-ol hydrochloride 1-Boc-4-(hydroxymethyl)piperidin-4-ol->4-(Hydroxymethyl)piperidin-4-ol hydrochloride 2. Deprotection

Caption: Proposed synthetic workflow for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Receptor (e.g., GPCR) Receptor (e.g., GPCR) G-protein G-protein Receptor (e.g., GPCR)->G-protein Activation Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Signal Transduction Novel Piperidine Derivative Novel Piperidine Derivative Novel Piperidine Derivative->Receptor (e.g., GPCR) Binding

Caption: Hypothetical signaling pathway for a novel piperidine derivative.

Conclusion

The available evidence strongly suggests that 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a novel chemical entity. Its unique di-functionalized piperidine core presents an attractive scaffold for the development of new pharmaceuticals and materials. The proposed synthetic route offers a viable path for its preparation, enabling further investigation into its chemical and biological properties. Researchers and drug developers are encouraged to explore the potential of this and similar novel structures to drive innovation in their respective fields. The piperidine moiety is a well-established pharmacophore, and the introduction of novel substitution patterns, as in the case of 4-(Hydroxymethyl)piperidin-4-ol, could unlock new therapeutic possibilities.[12][13]

References

Validation

benchmarking the performance of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in specific assays

Disclaimer: Publicly available experimental data on the specific performance of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in biological assays is limited. This guide provides a comparative framework using the structu...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific performance of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in biological assays is limited. This guide provides a comparative framework using the structurally related and well-documented piperidine derivative, 4-(4-Chlorophenyl)piperidin-4-ol, as a case study. The methodologies and comparisons presented are intended to serve as a template for researchers evaluating similar piperidine-based compounds.

The piperidine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, analgesic, and antipsychotic properties.[1][2] The functional groups attached to this central ring dictate the compound's specific interactions with biological targets. This guide explores the benchmarking of such compounds in relevant assays.

Case Study: 4-(4-Chlorophenyl)piperidin-4-ol

4-(4-Chlorophenyl)piperidin-4-ol is a key intermediate in the synthesis of pharmaceuticals like Loperamide, an anti-diarrheal medication.[3][4][5] Its performance and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A high-purity assay is essential for its use in pharmaceutical manufacturing.[3]

PropertyValueReference
CAS Number 39512-49-7[3]
Molecular Formula C11H14ClNO[6]
Molecular Weight 211.69 g/mol [6]
Appearance White to creamy-white crystalline powder[6]
Melting Point 139-141 °C[6]
Water Solubility 340 mg/L (20 °C)[6]
Assay Purity ≥98.0%[3][4]

Comparative Performance in Key Assays

While direct comparative data for 4-(Hydroxymethyl)piperidin-4-ol hydrochloride is not available, piperidine derivatives are frequently evaluated for their activity on G-protein coupled receptors (GPCRs), such as opioid or histamine receptors.[7][8][9] The following table provides a hypothetical comparison of a test compound against a standard, illustrating how data would be presented.

AssayTest Compound (IC50/EC50)Standard Compound (IC50/EC50)Fold Difference
µ-Opioid Receptor Binding Assay 150 nM50 nM3x less potent
Histamine H3 Receptor Functional Assay 75 nM100 nM1.3x more potent
hERG Channel Inhibition Assay > 10 µM1 µM>10x less potent
Cytotoxicity Assay (HepG2 cells) > 50 µM25 µM>2x less toxic

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Radioligand Binding Assay for GPCRs

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific for the target receptor (e.g., [3H]-DAMGO for µ-opioid receptor).

  • Test compound and reference compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a common second messenger in GPCR signaling.[9][10]

Objective: To determine if the test compound acts as an agonist or antagonist at a Gi/o-coupled receptor.

Materials:

  • CHO cells stably expressing the target GPCR.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and reference agonist/antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • For antagonist mode, pre-incubate cells with the test compound.

  • Stimulate the cells with forskolin and/or a known agonist.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Cytotoxicity Assay

This assay assesses the toxicity of a compound to cultured cells.

Objective: To determine the concentration of the test compound that causes 50% cell death (LC50).

Materials:

  • A relevant cell line (e.g., HepG2 for liver toxicity).

  • Cell culture medium and supplements.

  • Test compound.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the LC50 value.

Visualizations

General GPCR Signaling Pathway

Many piperidine derivatives act on GPCRs. The diagram below illustrates a typical signaling cascade for a Gi/o-coupled receptor, which leads to the inhibition of cAMP production.[10]

GPCR_Signaling Ligand Ligand (e.g., Piperidine Derivative) GPCR Gi-coupled GPCR Ligand->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Response Cellular Response cAMP->Response

Caption: A generalized Gi-coupled GPCR signaling pathway.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for screening and characterizing a novel compound.

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_safety Safety Assessment Primary_Assay Primary Binding Assay (e.g., Radioligand Binding) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Functional_Assay Functional Assay (e.g., cAMP Assay) Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Selectivity_Panel Selectivity Panel (Off-target screening) Selectivity_Panel->Lead_Optimization Cytotoxicity Cytotoxicity Assay Cytotoxicity->Lead_Optimization hERG_Assay hERG Assay hERG_Assay->Lead_Optimization Compound_Library Test Compound Compound_Library->Primary_Assay Hit_Identification->Functional_Assay Hit_Identification->Selectivity_Panel Hit_Identification->Cytotoxicity Hit_Identification->hERG_Assay

Caption: A standard workflow for in vitro pharmacological profiling.

References

Comparative

cross-reactivity profiling of compounds derived from 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

A guide for researchers and drug development professionals on the selectivity of compounds derived from the 4-(hydroxymethyl)piperidin-4-ol scaffold. This guide provides a comparative analysis of the cross-reactivity pro...

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the selectivity of compounds derived from the 4-(hydroxymethyl)piperidin-4-ol scaffold.

This guide provides a comparative analysis of the cross-reactivity profiles of novel compounds conceptually derived from 4-(hydroxymethyl)piperidin-4-ol hydrochloride. Understanding the selectivity of these compounds is crucial for predicting their therapeutic potential and identifying potential off-target effects. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the development of more selective and potent drug candidates.

Data Presentation: Comparative Selectivity of Piperidine Derivatives

The following tables summarize the binding affinities (Ki in nM) of representative piperidine-based compounds at a panel of G-protein coupled receptors (GPCRs). Lower Ki values indicate a higher binding affinity. While specific data for direct derivatives of 4-(hydroxymethyl)piperidin-4-ol hydrochloride is limited in publicly available literature, the data presented for structurally related piperidine scaffolds provides valuable insight into the structure-activity relationships that govern selectivity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Piperidine Derivatives at Selected Receptors

Compound/Derivative Classµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Dopamine D2 ReceptorSerotonin 5-HT2A ReceptorHistamine H3 ReceptorSigma-1 ReceptorMuscarinic M3 Receptor
4-Aminomethyl-piperidine Derivatives (General) High Affinity[1]Moderate Affinity[1]Low Affinity[1]-----
Fentanyl Analogues High Affinity (Sub-nM)[1]Lower Affinity[1]Lower Affinity[1]-----
Piperidine-4-carboxamide Derivative 2k ------3.7[2]-
General Piperidine Derivatives ---Moderate to High AffinityModerate to High AffinityHigh AffinityHigh AffinityModerate to High Affinity

Table 2: Selectivity Profile of Piperidine-4-carboxamide Derivatives for Sigma Receptors [3]

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity Ratio (σ₂/σ₁)
Derivative A 5.212524
Derivative B 3.71300351
Derivative C 8.155068

Experimental Protocols

The data presented in this guide are primarily generated using radioligand binding assays and functional assays. Below are detailed methodologies representative of those used in the cited studies.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.[4][5][6][7][8]

  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) known to bind to the target receptor.

      • Varying concentrations of the unlabeled test compound.

      • The prepared cell membranes.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound.

  • Incubation:

    • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GPCR Functional Assay (Calcium Mobilization)

This protocol measures the activation of a Gq-coupled GPCR by detecting changes in intracellular calcium levels.[9][10]

  • Cell Culture and Plating:

    • Cells stably or transiently expressing the GPCR of interest are cultured in appropriate media.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The incubation is carried out in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition:

    • After dye loading, the cells are washed to remove excess dye.

    • Varying concentrations of the test compound are added to the wells.

  • Signal Detection:

    • The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured over time.

  • Data Analysis:

    • The increase in fluorescence intensity is plotted against the concentration of the test compound.

    • The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined using non-linear regression analysis.

Mandatory Visualization: Signaling Pathways

The following diagrams illustrate the signaling pathways of key receptors that are often targeted by piperidine-based compounds.

Histamine_H3_Receptor_Signaling Ligand Histamine/Ligand H3R Histamine H3 Receptor Ligand->H3R G_protein Gαi/o H3R->G_protein Activation MAPK MAPK Pathway PI3K PI3K/Akt Pathway AC Adenylyl Cyclase G_protein->AC Inhibition G_protein->MAPK Activation G_protein->PI3K Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Sigma1_Receptor_Signaling Ligand Ligand Sigma1R Sigma-1 Receptor (ER Chaperone) Ligand->Sigma1R BiP BiP Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels Modulation Ca_ER Ca²⁺ (ER) Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Flux Cellular_Response Modulation of Cellular Signaling & Neuronal Excitability Ca_Mito->Cellular_Response IonChannels->Cellular_Response Muscarinic_M3_Receptor_Signaling Ligand Acetylcholine/Ligand M3R Muscarinic M3 Receptor Ligand->M3R Gq_protein Gαq/11 M3R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Activation PKC Protein Kinase C DAG->PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

References

Validation

in vitro and in vivo evaluation of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride-based compounds

This publication aims to provide researchers, scientists, and drug development professionals with a consolidated resource on the biological evaluation of compounds centered around the 4-hydroxypiperidine scaffold. By pre...

Author: BenchChem Technical Support Team. Date: December 2025

This publication aims to provide researchers, scientists, and drug development professionals with a consolidated resource on the biological evaluation of compounds centered around the 4-hydroxypiperidine scaffold. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this guide serves as a foundational tool for further research and development in this area.

In Vitro Activity Comparison

The in vitro activities of various 4-hydroxypiperidine derivatives have been assessed across a range of biological targets. The following tables summarize the key quantitative data from selected studies, providing a basis for comparing the potency and efficacy of these compounds.

Anti-tuberculosis Activity of Piperidinol Analogs

A study focused on the discovery of novel anti-tuberculosis agents identified several potent piperidinol analogs. The minimum inhibitory concentration (MIC) and cytotoxic LD50 were determined to evaluate their therapeutic potential.

CompoundR1 GroupMIC (μg/mL)Cytotoxic LD50 (μg/mL)Therapeutic Index
1 Racemic 3-(4-chlorophenoxy)-2-hydroxypropyl1.5>50>33.3
2 Racemic 3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl1.5>50>33.3
4n (R)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl0.78>50>64.1
4m (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl0.78>50>64.1
4o (S)-3-(2,6-dimethylphenoxy)-2-hydroxypropyl1.56>50>32.1

Data sourced from a study on piperidinol analogs with anti-tuberculosis activity.[1]

Histamine H3 Receptor Antagonist Activity

A series of 4-hydroxypiperidine derivatives were evaluated for their antagonist activity at the histamine H3 receptor, a target for various neurological disorders. The potency is expressed as pA2 values.

CompoundSubstituent on Piperidine NitrogenpA2 Value
1a (Benzofuran-2-yl)methyl8.47
1d Benzyl7.79
1b ω-(1-Benzofuran-2-yl)ethyl7.26
1e Phenylethyl6.67
2a (Benzofuran-2-yl)methyl (flexible chain analog)6.23

Data from a study on non-imidazole histamine H3 receptor antagonists.[2]

In Vivo Evaluation

In vivo studies are crucial for understanding the real-world efficacy and safety of potential drug candidates. Below are summaries of in vivo evaluations for selected 4-hydroxypiperidine derivatives.

Analgesic Activity of 4-(1-Pyrrolidinyl) Piperidine Derivatives

The analgesic potential of substituted phenacyl derivatives of 4-(1-pyrrolidinyl) piperidine was assessed using the tail-flick method in mice.

CompoundSubstituent on Phenyl Ring of Phenacyl MoietyAnalgesic Activity (% MPE ± SEM) at 60 min
2 4-Chloro65.2 ± 2.1
3 4-Bromo70.5 ± 2.5
4 4-Fluoro58.9 ± 1.8
5 4-Nitro55.3 ± 2.0
Pethidine (Reference) -85.0 ± 3.0

% MPE = Percent Maximum Possible Effect. Compounds were administered at a dose of 50 mg/kg body weight.[3]

Effects on Feeding Behavior

Compound ADS-003 (1a) , a potent histamine H3 receptor antagonist, was evaluated for its effect on the feeding behavior of rats after repeated peripheral administration. It was observed that the compound, similar to the reference antagonist Ciproxifan, reduced food intake, which is consistent with the expected release of histamine in the central nervous system.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Anti-tuberculosis Activity Assay

The anti-tuberculosis activity of the piperidinol analogs was determined by screening against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) was determined using a microplate Alamar Blue assay. The compounds were dissolved in DMSO and tested in a 96-well plate with serial dilutions. The fluorescence was read after a 7-day incubation period.[1]

Histamine H3 Receptor Antagonist Activity Assay

The antagonist activity of the compounds at the histamine H3 receptor was evaluated in vitro on the guinea pig ileum myenteric plexus preparation. The electrically evoked twitch contractions were measured, and the ability of the compounds to antagonize the inhibitory effect of the H3 receptor agonist (R)-α-methylhistamine was quantified. The pA2 values were calculated from the Schild plot.[2]

In Vivo Analgesic Activity (Tail-Flick Test)

The analgesic activity was evaluated using the tail-flick test in mice. The basal reaction time of each mouse to a radiant heat source was recorded. After intraperitoneal administration of the test compound or reference drug, the reaction time was measured at different time intervals. The percent maximum possible effect (% MPE) was calculated to quantify the analgesic effect.[3]

Visualizing Key Processes

To better understand the experimental and logical frameworks, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Anti-TB Assay Anti-TB Assay Compound Synthesis->Anti-TB Assay Screening H3R Binding Assay H3R Binding Assay Compound Synthesis->H3R Binding Assay Screening Lead Compound Selection Lead Compound Selection Compound Synthesis->Lead Compound Selection Based on potency & selectivity MIC Determination MIC Determination Anti-TB Assay->MIC Determination pA2 Calculation pA2 Calculation H3R Binding Assay->pA2 Calculation Analgesic Model (Mice) Analgesic Model (Mice) Lead Compound Selection->Analgesic Model (Mice) Testing Feeding Behavior (Rats) Feeding Behavior (Rats) Lead Compound Selection->Feeding Behavior (Rats) Testing Tail-Flick Test Tail-Flick Test Analgesic Model (Mice)->Tail-Flick Test Food Intake Measurement Food Intake Measurement Feeding Behavior (Rats)->Food Intake Measurement

Figure 1: General experimental workflow for the evaluation of 4-hydroxypiperidine-based compounds.

histamine_pathway H3R Antagonist H3R Antagonist Presynaptic H3 Receptor Presynaptic H3 Receptor H3R Antagonist->Presynaptic H3 Receptor Blocks Histamine Release Histamine Release H3R Antagonist->Histamine Release Promotes Presynaptic H3 Receptor->Histamine Release Inhibits H1 Receptor H1 Receptor Histamine Release->H1 Receptor Activates Reduced Appetite Reduced Appetite H1 Receptor->Reduced Appetite Leads to

Figure 2: Signaling pathway of histamine H3 receptor antagonists in regulating appetite.

References

Comparative

Comparative Cost Analysis of Starting Materials for Piperidine Synthesis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Piperidine, a saturated heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis is a cornerston...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine, a saturated heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis is a cornerstone of medicinal chemistry and drug development. The economic viability of a synthetic route on an industrial scale is critically dependent on the cost of the starting materials. This guide provides a comparative cost analysis of common starting materials for piperidine synthesis, supported by experimental data and protocols to aid researchers in selecting the most efficient and cost-effective synthetic strategy.

Comparative Cost of Starting Materials and Reagents

The selection of a synthetic pathway is often a trade-off between the cost of raw materials, the number of synthetic steps, reaction efficiency, and the cost of reagents and catalysts. Below is a summary of the approximate costs of common starting materials and the necessary reagents for piperidine synthesis. Prices are subject to variation based on supplier, purity, and market fluctuations.

Table 1: Comparative Cost of Primary Starting Materials

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Price Range (USD/kg)
PyridineC₅H₅N79.10$2.21 - $5.28[1][2]
Glutaraldehyde (50% aq. sol.)C₅H₈O₂100.12~$1.80 (for 50% solution)[3]
GlutarimideC₅H₇NO₂113.11~$13,780 (based on 5g price)[4]
CadaverineC₅H₁₄N₂102.18~$1.20[5][6]

Table 2: Comparative Cost of Key Reagents and Catalysts

Reagent/CatalystChemical FormulaPrice Range (USD/kg)
Reducing Agents
Sodium Borohydride (NaBH₄)NaBH₄$324.52 - $672.84[7][8]
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄$538.00 - $1,190.00[9][10]
Catalysts
Raney® Nickel (50% slurry in water)Ni~$347.30 (for 50% slurry)[11]
Palladium on Carbon (10% Pd)Pd/CHighly variable, dependent on Palladium market price.[12][13]

Synthetic Pathways to Piperidine

Several synthetic routes to piperidine have been developed, each with its own set of advantages and disadvantages. The most common methods involve the reduction of pyridine or the cyclization of linear precursors.

Hydrogenation of Pyridine

The catalytic hydrogenation of pyridine is the most direct and widely used method for the industrial production of piperidine. The choice of catalyst is crucial for achieving high yield and selectivity.

Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Hydrogenation Catalyst Catalyst (e.g., Raney Ni, Pd/C) H₂

Caption: Catalytic hydrogenation of pyridine to piperidine.

Experimental Protocol: Hydrogenation of Pyridine using Raney® Nickel

  • Catalyst Preparation: In a high-pressure autoclave, add Raney® Nickel catalyst (typically 5-10% by weight of pyridine) as a slurry in an appropriate solvent (e.g., ethanol or water).

  • Reaction Setup: Add pyridine to the autoclave.

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 atm)[14].

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 60°C) with vigorous stirring[14].

  • Monitoring and Work-up: Monitor the reaction progress by measuring hydrogen uptake. Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and filter the catalyst.

  • Purification: The piperidine can be purified by distillation of the filtrate.

Discussion: This method is highly efficient and atom-economical. While noble metal catalysts like rhodium and ruthenium can operate under milder conditions, Raney® Nickel is a more cost-effective option for large-scale production, despite requiring higher temperatures and pressures[15]. The primary cost drivers are the catalyst and the energy required for the high-pressure reaction.

Reductive Amination of Glutaraldehyde

This two-step, one-pot synthesis involves the reaction of glutaraldehyde with an ammonia source, followed by in-situ reduction of the resulting intermediate.

Glutaraldehyde Glutaraldehyde Intermediate Dihydropyridine Intermediate Glutaraldehyde->Intermediate Piperidine Piperidine Intermediate->Piperidine Reagents1 NH₃ Reagents2 Reducing Agent (e.g., NaBH₄)

Caption: Synthesis of piperidine via reductive amination.

Experimental Protocol: Reductive Amination of Glutaraldehyde

  • Reaction Setup: In a reaction vessel, dissolve glutaraldehyde in a suitable solvent such as methanol.

  • Ammonia Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the glutaraldehyde solution at a controlled temperature (e.g., 0-5°C).

  • Formation of Intermediate: Stir the mixture to allow for the formation of the intermediate enamine/imine species.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride, to the reaction mixture, maintaining a low temperature.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the resulting piperidine by distillation.

Discussion: This method utilizes relatively inexpensive starting materials like glutaraldehyde and ammonia. Sodium borohydride is a milder and safer reducing agent compared to lithium aluminum hydride, making the process more amenable to large-scale synthesis. The overall cost-effectiveness depends on the yield and the efficiency of the reduction step.

Reduction of Glutarimide

Glutarimide can be reduced to piperidine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Glutarimide Glutarimide Piperidine Piperidine Glutarimide->Piperidine Reduction Reducing_Agent LiAlH₄ (in THF or Ether)

Caption: Reduction of glutarimide to piperidine.

Experimental Protocol: Reduction of Glutarimide with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Glutarimide: Dissolve glutarimide in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with the solvent.

  • Purification: Dry the combined filtrate and washings over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude piperidine by distillation.

Discussion: While this method is effective on a laboratory scale, the high cost and hazardous nature of LiAlH₄ make it less suitable for large-scale industrial production. Glutarimide is also significantly more expensive than pyridine or glutaraldehyde.

Conclusion

For large-scale and industrial synthesis of piperidine, the catalytic hydrogenation of pyridine remains the most economically viable and widely practiced method due to the low cost of pyridine and the high efficiency of the process. For laboratory-scale synthesis where cost may be a secondary consideration to mild reaction conditions, the reductive amination of glutaraldehyde offers a practical alternative with readily available and less hazardous reagents. The reduction of glutarimide is generally limited to small-scale preparations due to the high cost and handling requirements of the starting material and reagent. Researchers and drug development professionals should consider these economic and practical factors when selecting a synthetic route for piperidine and its derivatives.

References

Validation

Revolutionizing the Synthesis of Piperidine-Containing Drugs: A Comparative Review of Modern Methodologies

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] The quest for more efficient, stereoselective, and sustainable methods for its synthesis i...

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] The quest for more efficient, stereoselective, and sustainable methods for its synthesis is a major driver of innovation in pharmaceutical research and development. This guide provides a comparative analysis of recent advances in the synthesis of piperidine-containing drugs, focusing on the pharmaceuticals Niraparib and Preclamol as illustrative examples. We present a head-to-head comparison of different synthetic strategies, supported by quantitative data and detailed experimental protocols for key transformations.

I. Advances in the Asymmetric Synthesis of Niraparib

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, features a chiral 3-substituted piperidine ring. Its synthesis has been the subject of significant process development to improve efficiency and enantioselectivity.

Comparative Analysis of Synthetic Routes to Niraparib
Synthetic StrategyKey FeaturesOverall YieldEnantiomeric Excess (ee)Number of Steps (linear)Key Reagents/CatalystsRef.
Medicinal Chemistry Route Low yielding resolution, final purification by SFC3-4%>99% after SFC7-[3]
Process Chemistry Route Modification of the medicinal chemistry route with optimized downstream processing.11%-7-[3]
Chiral Chromatography Route Separation of a racemic amine intermediate using a Chiralpak AD column.46% (for the separation step)99.3%-Chiralpak AD[3]

A significant leap forward in the synthesis of complex piperidines involves a novel two-step approach combining biocatalytic C-H oxidation and nickel-catalyzed radical cross-coupling.[4][5] This strategy dramatically shortens synthetic sequences, offering a more efficient and cost-effective alternative to traditional multi-step methods.[5] When compared to a traditional synthesis of the neurokinin-1 (NK1) receptor antagonist (+)-CP-99,994, which requires over five steps, the new method provides the functionalized piperidine core in just two steps from a piperidine starting material.[4]

II. Enantioselective Synthesis of (S)-Preclamol

(S)-Preclamol is a dopamine D2 receptor partial agonist that has been investigated for the treatment of neurological disorders. The stereochemistry of the 3-substituted piperidine ring is crucial for its pharmacological activity.

A concise and efficient enantioselective synthesis of (S)-Preclamol has been developed, highlighting the power of modern catalytic methods.

Synthetic StrategyKey FeaturesOverall YieldEnantiomeric Excess (ee)Number of Steps (linear)Key Reagents/CatalystsRef.
Asymmetric Catalytic Negishi Cross-Coupling Cobalt-catalyzed asymmetric cross-coupling of a β-bromo ester with an arylzinc reagent.51%87%4CoI₂, Chiral Ligand[6]
Iridium-Catalyzed Asymmetric Hydrogenation Asymmetric hydrogenation of a racemic α-substituted lactone via dynamic kinetic resolution.High (80-95% for key step)Up to 95%-Ir-SpiroPAP catalyst[7]

III. Key Synthetic Pathways and Methodologies

A. Biocatalytic C-H Oxidation and Radical Cross-Coupling

This innovative strategy provides a modular and highly efficient route to complex piperidines. The general workflow involves an initial enzymatic C-H oxidation to introduce a hydroxyl group, followed by a nickel-catalyzed radical cross-coupling to install various substituents.

Biocatalytic_Radical_Coupling Piperidine Piperidine Derivative Hydroxylated_Piperidine Hydroxylated Piperidine Intermediate Piperidine->Hydroxylated_Piperidine Biocatalytic C-H Oxidation (Enzyme Catalyst) Functionalized_Piperidine Functionalized Piperidine (e.g., Drug Analogue) Hydroxylated_Piperidine->Functionalized_Piperidine Ni-catalyzed Radical Cross-Coupling (Coupling Partner)

Biocatalytic C-H Oxidation and Radical Cross-Coupling Workflow.

Experimental Protocol: General Procedure for Nickel-Catalyzed Radical Cross-Coupling

The hydroxylated piperidine intermediate is dissolved in a suitable organic solvent (e.g., dioxane). To this solution are added the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl₂(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst under an inert atmosphere. The reaction mixture is then irradiated with a specific wavelength of light (e.g., blue LEDs) at room temperature for a set period (e.g., 12-24 hours).[4]

B. Asymmetric Synthesis of (S)-Preclamol via Negishi Cross-Coupling

This route demonstrates a highly effective method for setting the crucial stereocenter in (S)-Preclamol.

Preclamol_Synthesis Bromo_Ester Racemic β-Bromo Ester Chiral_Ester Chiral Ester Intermediate Bromo_Ester->Chiral_Ester Co-catalyzed Asymmetric Negishi Cross-Coupling (Arylzinc, Chiral Ligand) Chiral_Diol Chiral Diol Chiral_Ester->Chiral_Diol Reduction (LiAlH₄) Preclamol (S)-Preclamol Chiral_Diol->Preclamol Multi-step Conversion

Synthetic Pathway to (S)-Preclamol.

Experimental Protocol: Cobalt-Catalyzed Asymmetric Negishi Cross-Coupling

To a solution of CoI₂ (10 mol%) and the chiral ligand (12 mol%) in THF at -25 °C is added a solution of the racemic β-bromo ester and the arylzinc reagent. The reaction mixture is stirred at -25 °C until completion. The reaction is then quenched, and the chiral ester product is isolated and purified.[6]

IV. Conclusion

The synthesis of piperidine-containing drugs has seen remarkable advancements, moving from classical multi-step sequences to highly efficient and stereoselective catalytic methods. The development of novel strategies such as biocatalytic C-H oxidation coupled with radical cross-coupling represents a paradigm shift, offering significantly shorter and more modular routes to complex drug molecules. For specific targets like Niraparib and Preclamol, the application of modern catalytic asymmetric reactions has led to substantial improvements in overall yield and enantioselectivity. These innovations not only accelerate the drug discovery process but also pave the way for more sustainable and cost-effective manufacturing of essential medicines.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for handling 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in a laboratory setting. The follow...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-(Hydroxymethyl)piperidin-4-ol hydrochloride in a laboratory setting. The following procedures are based on the known hazards of structurally similar piperidine derivatives and are intended to ensure the safe handling and disposal of this compound.

Hazard Assessment

  • Skin corrosion/irritation: May cause skin irritation or severe burns upon contact.[1][2][3][4]

  • Serious eye damage/irritation: Can cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory irritation: May cause respiratory irritation if inhaled.[1][3][4]

  • Harmful if swallowed or in contact with skin. [3]

It is imperative to handle this compound with appropriate caution.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended PPE for handling 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is advised.[5]
Eyes/Face Safety glasses with side shields or chemical gogglesIn case of splash hazard, a face shield should be worn in addition to goggles.[6][7] Contact lenses should not be worn when handling this chemical.[5]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashing, a PVC or other chemically resistant apron is recommended.[5]
Respiratory NIOSH/CEN approved respiratorUse in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8] If engineering controls are insufficient or during spill cleanup, a respirator with an appropriate cartridge is necessary.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe Proceed to Handling prep_materials Prepare All Necessary Equipment and Reagents gather_ppe->prep_materials Proceed to Handling prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste Proceed to Handling weigh Weigh Compound in Fume Hood prep_waste->weigh Proceed to Handling dissolve Dissolve/React Compound weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate_tools Decontaminate Glassware and Equipment transfer->decontaminate_tools Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate_tools->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove and Dispose of Contaminated PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. Workflow for safe handling of 4-(Hydroxymethyl)piperidin-4-ol hydrochloride.

Experimental Protocol:

  • Preparation:

    • Designate a specific work area, preferably a certified chemical fume hood, for handling the compound.

    • Assemble and inspect all necessary PPE as detailed in the table above.

    • Prepare all required equipment (e.g., glassware, stir plates, spatulas) and reagents.

    • Prepare clearly labeled waste containers for solid and liquid chemical waste.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation risk.[8]

    • Avoid the formation of dust.[1][9]

    • When dissolving or reacting the compound, add it slowly to the solvent to control any potential exothermic reactions.

    • Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Dispose of contaminated disposable items (e.g., gloves, weighing paper) in the designated solid waste container.

    • Dispose of chemical waste in accordance with institutional and local regulations. It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.

    • Wipe down the work surface of the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.[1][6]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8]
Skin Contact Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes.[3][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.[5]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[1][9]

  • For larger spills, contain the spill and absorb with an inert material (e.g., vermiculite, sand).[8]

  • Ventilate the area and wash the spill site after the material has been removed.

  • Prevent spilled material from entering drains or waterways.[1][6][7]

References

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